UK-371804
Description
Properties
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAXWRCPTYNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UK-371804: A Potent and Selective Inhibitor of Urokinase Plasminogen Activator (uPA) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urokinase plasminogen activator (uPA) is a serine protease critically involved in extracellular matrix degradation, a process fundamental to both physiological tissue remodeling and pathological conditions such as tumor invasion and metastasis. Elevated levels of uPA are strongly correlated with poor prognosis in several cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of UK-371804, a potent and highly selective small molecule inhibitor of uPA. This document details its inhibitory kinetics, selectivity profile, and the experimental methodologies used for its characterization, serving as a comprehensive resource for researchers in oncology and drug development.
Introduction to Urokinase Plasminogen Activator (uPA)
The urokinase plasminogen activator system plays a pivotal role in regulating pericellular proteolysis. uPA converts the zymogen plasminogen into the active serine protease plasmin, which in turn degrades various components of the extracellular matrix and activates certain matrix metalloproteinases (MMPs). This cascade of events is essential for cell migration and tissue invasion. In cancer, the overexpression of uPA by tumor cells facilitates their dissemination and the formation of metastases. Consequently, the inhibition of uPA's enzymatic activity represents a promising strategy for anti-cancer therapy.
This compound: Mechanism of Action
This compound is a synthetic, small molecule inhibitor that demonstrates potent and selective inhibition of urokinase plasminogen activator.[1][2] It belongs to the class of 1-(7-sulfonamidoisoquinolinyl)guanidines. The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of uPA.
Binding and Inhibition Kinetics
This compound acts as a competitive inhibitor of uPA, binding to the active site of the enzyme and preventing the binding and cleavage of its natural substrate, plasminogen. The potency of this inhibition is quantified by its low nanomolar inhibition constant (Ki).
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been determined through various in vitro assays. The key quantitative parameters are summarized in the tables below for easy comparison.
Table 1: In Vitro Potency of this compound against uPA
| Parameter | Value | Description |
| Ki | 10 nM | Inhibition constant against human uPA, indicating high-affinity binding.[1][2] |
| IC50 | 0.89 µM | Concentration required to inhibit 50% of exogenous uPA activity in human chronic wound fluid.[1] |
Table 2: Selectivity Profile of this compound
| Enzyme | Selectivity (fold vs. uPA) | Description |
| tPA (tissue Plasminogen Activator) | >4000-fold | Demonstrates high selectivity for uPA over the closely related serine protease, tPA.[1] |
| Plasmin | >2700-fold | Shows significant selectivity against plasmin, the downstream effector of uPA.[1] |
Experimental Protocols
The following sections describe the general methodologies employed to characterize the inhibitory activity and selectivity of compounds like this compound.
uPA Enzymatic Inhibition Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the catalytic activity of purified human uPA.
Materials:
-
Purified human urokinase-type plasminogen activator (uPA)
-
Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a substrate linked to p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC))
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5, containing NaCl and a detergent like Tween-20)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in the assay buffer.
-
In a 96-well microplate, add a defined amount of human uPA to each well.
-
Add the different concentrations of this compound to the wells containing uPA. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
Selectivity Assays (General Protocol)
To determine the selectivity of this compound, similar enzymatic inhibition assays are performed using other related serine proteases, such as tPA and plasmin.
Procedure:
-
Follow the same procedure as the uPA inhibition assay, but substitute uPA with either human tPA or human plasmin.
-
Use a substrate that is specific for the respective enzyme (e.g., a tPA-specific or plasmin-specific substrate).
-
Determine the IC50 values of this compound against tPA and plasmin.
-
Calculate the selectivity by dividing the IC50 (or Ki) for the off-target enzyme (tPA or plasmin) by the IC50 (or Ki) for uPA.
Visualizations
Signaling Pathway of uPA and Inhibition by this compound
Caption: The uPA cascade and its inhibition by this compound.
Experimental Workflow for uPA Inhibition Assay
Caption: A generalized workflow for determining uPA inhibition.
Selectivity Profile of this compound
Caption: High selectivity of this compound for uPA over related proteases.
Conclusion
This compound is a potent and highly selective inhibitor of urokinase plasminogen activator. Its ability to effectively block the catalytic activity of uPA with minimal impact on other closely related serine proteases makes it a valuable tool for studying the biological roles of uPA and a promising candidate for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers working on the uPA system and the development of targeted cancer therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
UK-371804 and Urokinase: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of UK-371804, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). This document collates available data on its binding affinity, outlines detailed experimental protocols for characterization, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Binding Data
This compound demonstrates high affinity and selectivity for urokinase. The key quantitative metrics reported in the literature are summarized below.
| Parameter | Value | Species | Assay Condition | Source |
| Ki | 10 nM | Human | Cell-free enzymatic assay | [1][2] |
| IC50 | 0.89 µM | Human | Exogenous uPA in human chronic wound fluid | [1] |
| Selectivity | >4000-fold vs. tPA>2700-fold vs. Plasmin | Human | Cell-free enzymatic assay | [1][2] |
Ki (Inhibition Constant): An indicator of the potency of an inhibitor; a lower Ki value signifies a stronger inhibition. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
The following sections detail the methodologies that can be employed to determine the binding affinity and kinetics of this compound with urokinase.
Determination of Ki and IC50 via Fluorometric Enzymatic Assay
This protocol describes a common method to measure the inhibitory potency of a compound against urokinase by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Human urokinase (high molecular weight)
-
Fluorogenic urokinase substrate (e.g., Glutaryl-Gly-Arg-7-Amino-4-methylcoumarin; GGR-AMC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations for testing.
-
Enzyme Preparation: Dilute the human urokinase stock solution in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add a small volume of the diluted this compound solution to the appropriate wells. Include a control with buffer and DMSO only (no inhibitor). c. Add the diluted urokinase solution to all wells except for the negative control (blank) wells. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate GGR-AMC to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in the fluorescence microplate reader and monitor the increase in fluorescence intensity over time. The rate of fluorescence increase is proportional to the urokinase activity.
-
Data Analysis: a. Calculate the initial reaction velocity (rate) for each inhibitor concentration. b. Plot the reaction rate as a function of the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the substrate for urokinase under the same assay conditions.
Determination of Binding Kinetics (kon, koff) via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of molecular interactions, providing data on both the association and dissociation rates.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Human urokinase
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization: a. Activate the carboxyl groups on the sensor chip surface by injecting a mixture of EDC and NHS. b. Inject the human urokinase solution in the immobilization buffer over the activated surface. The protein will be covalently coupled to the chip. c. Deactivate any remaining active esters by injecting ethanolamine. d. A reference flow cell should be prepared in the same way but without the urokinase immobilization to allow for background subtraction.
-
Analyte Injection (Binding Analysis): a. Prepare a series of dilutions of this compound in the running buffer. b. Inject the different concentrations of this compound over both the urokinase-immobilized and reference flow cells at a constant flow rate. This is the association phase . c. After the injection of the analyte, flow the running buffer alone over the sensor surface. This is the dissociation phase .
-
Data Acquisition: The SPR instrument records the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of the analyte binding to the immobilized ligand. This is represented as a sensorgram (response units vs. time).
-
Data Analysis: a. Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for non-specific binding and bulk refractive index changes. b. Fit the association and dissociation curves of the sensorgrams for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model). c. This fitting process will yield the association rate constant (kon) and the dissociation rate constant (koff). d. The equilibrium dissociation constant (KD) can then be calculated as the ratio of koff/kon.
Visualizations
Urokinase Signaling Pathway
The urokinase plasminogen activator system plays a crucial role in extracellular matrix degradation and cell signaling. Upon binding to its receptor (uPAR), urokinase (uPA) initiates a cascade of events leading to the conversion of plasminogen to plasmin, which in turn can degrade matrix proteins and activate other proteases. This interaction also triggers intracellular signaling pathways, such as the Jak/Stat and MAPK/ERK pathways, influencing cell migration, proliferation, and survival.
Caption: Urokinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Affinity and Kinetics Determination
The following diagram outlines the logical flow of experiments to characterize the binding of an inhibitor like this compound to urokinase.
References
Structural Basis of UK-371804 Urokinase-Type Plasminogen Activator (uPA) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional aspects of the inhibition of urokinase-type plasminogen activator (uPA) by the potent and selective inhibitor, UK-371804. This document details the quantitative inhibitory data, proposes a structural basis for its activity based on available crystallographic data of analogous inhibitors, and provides detailed hypothetical experimental protocols for its characterization.
Introduction to uPA and its Inhibition
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a pivotal role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.[1] Dysregulation of uPA activity is strongly implicated in tumor invasion and metastasis, making it a key target for anti-cancer therapies. This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for uPA.
Quantitative Inhibition Data
This compound exhibits potent and selective inhibition of uPA. The key quantitative metrics for its inhibitory activity are summarized in the table below.
| Parameter | Value | Target Enzyme | Conditions | Reference |
| Ki | 10 nM | Human uPA | Competitive Inhibition Assay | [2][3] |
| IC50 | 0.89 µM | Human uPA | In human chronic wound fluid | [2][3] |
| Selectivity | >4000-fold | vs. tPA | Enzymatic Assays | [2][3] |
| Selectivity | >2700-fold | vs. Plasmin | Enzymatic Assays | [2][3] |
Structural Basis of Inhibition
While the specific co-crystal structure of this compound with uPA is not publicly available, the binding mode can be inferred from the known structures of uPA in complex with other guanidine-containing inhibitors. This compound is a 1-(7-sulfonamidoisoquinolinyl)guanidine derivative. The guanidinium (B1211019) group is a key pharmacophore that is expected to interact with the S1 specificity pocket of uPA.
The active site of uPA contains a catalytic triad (B1167595) (His57, Asp102, Ser195) and a series of specificity pockets (S1-S4) that accommodate the side chains of the substrate. The S1 pocket is particularly important for determining substrate specificity and is characterized by the presence of Asp189 at its base.
Proposed Binding Mode of this compound:
-
Guanidinium Group: The positively charged guanidinium group of this compound is predicted to form a salt bridge with the negatively charged carboxylate of Asp189 in the S1 pocket. This interaction is a hallmark of many uPA inhibitors and is crucial for high-affinity binding.
-
Isoquinoline (B145761) Core: The isoquinoline ring system likely occupies the wider active site cleft, making hydrophobic and van der Waals contacts with surrounding residues.
-
Sulfonamide Group: The 7-sulfonamide group provides an additional point of interaction, potentially forming hydrogen bonds with residues in the vicinity of the S1 pocket, contributing to both potency and selectivity. X-ray co-crystallization studies of related 1-isoquinolinylguanidines have been performed to investigate their binding modes.[2][3]
Experimental Protocols
The following are detailed, representative protocols for the biochemical characterization of this compound.
Determination of IC50
Principle: The half-maximal inhibitory concentration (IC50) is determined by measuring the enzymatic activity of uPA at a fixed substrate concentration in the presence of varying concentrations of the inhibitor. A chromogenic or fluorogenic substrate for uPA is used, and the rate of product formation is monitored spectrophotometrically or fluorometrically.
Materials:
-
Human uPA (recombinant)
-
Chromogenic substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA) or Fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.05% (v/v) Tween-20, pH 8.0
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add 20 µL of each inhibitor dilution to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 60 µL of human uPA solution (final concentration ~1 nM) to each well except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the chromogenic or fluorogenic substrate (final concentration equal to the Km of the substrate).
-
Immediately measure the absorbance (at 405 nm for pNA) or fluorescence (Excitation/Emission ~380/460 nm for AMC) kinetically for 10-15 minutes at 37°C.
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition [(V0,no inhibitor - V0,inhibitor) / V0,no inhibitor] x 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Determination of Ki (Competitive Inhibition)
Principle: The inhibition constant (Ki) for a competitive inhibitor is determined by measuring the initial reaction rates at various substrate and inhibitor concentrations. The effect of the inhibitor on the apparent Michaelis constant (Km,app) is analyzed.
Materials:
-
Same as for IC50 determination.
Procedure:
-
Perform a series of kinetic assays as described for the IC50 determination, but with the following modifications:
-
Use a range of substrate concentrations (e.g., 0.2 to 5 times the Km).
-
For each substrate concentration, perform the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound.
-
-
Determine the initial reaction velocities (V0) for each combination of substrate and inhibitor concentration.
-
Plot V0 versus substrate concentration for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km,app for each condition.
-
For a competitive inhibitor, Vmax will remain unchanged, while Km,app will increase with increasing inhibitor concentration.
-
The Ki can be determined from the following relationship: Km,app = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration. A secondary plot of Km,app versus [I] will yield a straight line with the x-intercept equal to -Ki.
Visualizations
uPA Signaling Pathway
The following diagram illustrates the central role of uPA in the pericellular proteolytic cascade and its downstream signaling effects.
Caption: The uPA signaling cascade and its downstream effects on cell behavior.
Experimental Workflow for uPA Inhibitor Screening
This diagram outlines a typical workflow for the screening and characterization of uPA inhibitors like this compound.
Caption: A generalized workflow for the discovery and characterization of uPA inhibitors.
References
UK-371804: A Technical Guide to its Serine Protease Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-371804 is a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in cancer invasion and metastasis. Its ability to discriminate between uPA and other closely related serine proteases is a key attribute, minimizing off-target effects and enhancing its therapeutic potential. This technical guide provides an in-depth overview of the selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and a visualization of its place within the uPA signaling pathway.
Data Presentation: Selectivity Profile of this compound
The inhibitory activity of this compound has been primarily characterized against uPA and its closely related physiological counterparts, tissue-type plasminogen activator (tPA) and plasmin. The following table summarizes the key quantitative data from the primary literature.
| Serine Protease Target | Inhibition Constant (Ki) | Selectivity vs. uPA | IC50 | Reference |
| Urokinase-type Plasminogen Activator (uPA) | 10 nM | - | 0.89 µM (in human chronic wound fluid) | [1] |
| Tissue-type Plasminogen Activator (tPA) | >40,000 nM | 4000-fold | Not Reported | [1] |
| Plasmin | >27,000 nM | 2700-fold | Not Reported | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by competitively inhibiting the catalytic activity of uPA. The uPA/uPAR system plays a pivotal role in the degradation of the extracellular matrix (ECM), a crucial step in tumor cell invasion and metastasis. The following diagram illustrates the uPA signaling cascade and the point of intervention for this compound.
References
In Vitro Characterization of UK-371804: A Technical Guide to a Potent uPA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of UK-371804, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). The document details the compound's inhibitory potency, its mechanism of action within the uPA signaling pathway, and the experimental protocols for its in vitro evaluation.
Core Data Presentation
The in vitro potency of this compound has been determined through enzymatic assays, revealing its high affinity and selective inhibition of uPA. The key quantitative data are summarized in the table below for clear comparison.
| Parameter | Value | Target | Notes |
| Ki | 10 nM | uPA | Demonstrates high-affinity binding to the enzyme. |
| IC50 | 0.89 µM | Exogenous uPA in human chronic wound fluid | Indicates potent inhibition in a complex biological matrix. |
| Selectivity | >4000-fold | vs. tPA (tissue-type plasminogen activator) | Highlights significant selectivity over a related protease. |
| Selectivity | >2700-fold | vs. Plasmin | Further demonstrates selectivity against a key downstream protease. |
uPA Signaling Pathway and Mechanism of Action of this compound
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in extracellular matrix (ECM) degradation through the conversion of plasminogen to plasmin. This process is central to cell migration, tissue remodeling, and has been implicated in pathological processes such as tumor invasion and metastasis. This compound exerts its effect by directly inhibiting the catalytic activity of uPA, thereby preventing the downstream activation of plasminogen and subsequent ECM degradation.
Experimental Protocols
The determination of the in vitro potency of this compound can be achieved through a chromogenic uPA inhibition assay. The following protocol provides a detailed methodology for conducting such an assay.
In Vitro Chromogenic uPA Inhibition Assay
This assay measures the ability of uPA to convert plasminogen to plasmin, which then cleaves a chromogenic substrate, producing a colorimetric signal. The inhibitory effect of this compound is quantified by the reduction in this signal.
Materials:
-
Human uPA (recombinant)
-
Human Plasminogen
-
Chromogenic Plasmin Substrate (e.g., S-2251)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations for testing.
-
Prepare working solutions of human uPA, plasminogen, and the chromogenic plasmin substrate in Assay Buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the uPA solution to each well.
-
Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (Assay Buffer with DMSO) and a positive control (no inhibitor).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the plasminogen solution to all wells.
-
Immediately add the chromogenic plasmin substrate to all wells.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at multiple time points using a microplate reader. The kinetic readings allow for the determination of the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Technical Guide: Physicochemical Properties of UK-371804 for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of UK-371804, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). The information herein is intended to support researchers and professionals in drug development in their understanding and utilization of this compound.
Core Physicochemical Properties
This compound is a small molecule inhibitor with specific characteristics that are crucial for its experimental application. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value (this compound) | Value (this compound HCl) | Source(s) |
| IUPAC Name | N-[[1-[(aminoiminomethyl)amino]-4-chloro-7-isoquinolinyl]sulfonyl]-2-methyl-alanine | N/A | [1] |
| Chemical Formula | C₁₄H₁₆ClN₅O₄S | C₁₄H₁₆ClN₅O₄S.HCl | [1][2] |
| Molecular Weight | 385.83 g/mol | 422.29 g/mol | [2][3] |
| CAS Number | 256477-09-5 | 256476-36-5 | [2][3] |
| Appearance | White to off-white solid | N/A | [2] |
| Solubility | DMSO: 8.33 mg/mL (21.59 mM) (ultrasonication may be required) Water: Insoluble Ethanol: Insoluble | DMSO: 42 mg/mL (99.45 mM) Water: Insoluble Ethanol: Insoluble | [2][3] |
| Melting Point | Not publicly available | Not publicly available | |
| Boiling Point | Not publicly available | Not publicly available | |
| pKa | Not publicly available | Not publicly available | |
| LogP | Not publicly available | Not publicly available |
Note: "N/A" indicates that the information was not available for the hydrochloride salt in the searched sources. The hydrochloride salt is also commercially available and may have different solubility properties.
Mechanism of Action and Biological Activity
This compound is a highly potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease.[1][2] It exhibits a Ki of 10 nM for uPA.[1][2] The compound demonstrates significant selectivity, being 4000-fold more selective for uPA over tissue-type plasminogen activator (tPA) and 2700-fold over plasmin.[1][3]
In functional assays, this compound has been shown to inhibit exogenous uPA in human chronic wound fluid with an IC₅₀ of 0.89 μM.[2][3] In vivo studies using a porcine acute excisional wound model demonstrated that topical application of this compound can penetrate the dermis, reaching concentrations of 41.8 μM, and effectively inhibit exogenous uPA activity without adversely affecting wound healing.[2]
Urokinase Plasminogen Activator (uPA) Signaling Pathway
This compound exerts its effect by inhibiting uPA, a key enzyme in the plasminogen activation system. This pathway is critically involved in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling. The following diagram illustrates the central role of uPA in this signaling cascade and the point of inhibition by this compound.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established methods and can be adapted for specific research needs.
In Vitro uPA Inhibition Assay (Chromogenic)
This protocol describes a method to determine the inhibitory activity of this compound on uPA using a chromogenic substrate.
Materials:
-
Human uPA (recombinant)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
-
In a 96-well plate, add 20 µL of each this compound dilution to respective wells. Include wells for a positive control (uPA without inhibitor) and a negative control (assay buffer only).
-
Add 160 µL of assay buffer to all wells.
-
Add 10 µL of the uPA enzyme solution to all wells except the negative control. Mix gently by pipetting.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every minute for 30-60 minutes.
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of uPA inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration to determine the IC₅₀ value.
Caption: Workflow for the in vitro uPA inhibition assay.
In Vivo Porcine Excisional Wound Model
This protocol provides a general framework for evaluating the in vivo efficacy of topically applied this compound in a wound healing model.[2]
Animals:
-
Female domestic pigs (e.g., Yorkshire) weighing 25-30 kg.
Procedure:
-
Anesthetize the animals following approved institutional guidelines.
-
Shave the dorsal thoracic and lumbar regions and prepare the skin for surgery.
-
Create full-thickness excisional wounds (e.g., 8 wounds of 1.5 cm x 1.5 cm) on the dorsum of each animal using a sterile scalpel.
-
Apply the test formulation (e.g., 1 mL of a 10 mg/mL formulation of this compound in a hydrogel vehicle) or the vehicle control to the wounds.
-
Dress the wounds with an appropriate sterile dressing.
-
Treat the wounds daily for a specified period (e.g., 10 days).
-
On the final day of the study, euthanize the animals.
-
Collect terminal blood samples to assess systemic exposure to this compound.
-
Excise the wounds and surrounding skin for histological analysis and measurement of this compound concentration in the dermis.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) and other relevant regulatory bodies.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of uPA with demonstrated in vitro and in vivo activity. While some of its physicochemical properties are not extensively documented in publicly available literature, its biological activity and mechanism of action are clearly defined. This technical guide provides a foundational understanding of this compound for its application in research and drug development, particularly in areas where the uPA system plays a significant pathological role.
References
UK-371804: A Potent and Selective Chemical Probe for Urokinase-Plasminogen Activator (uPA) Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Urokinase-plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and tumor invasion. Its dysregulation is implicated in numerous diseases, most notably cancer, where it facilitates metastasis and angiogenesis. The development of potent and selective inhibitors of uPA is therefore of significant interest for both therapeutic intervention and as chemical probes to elucidate its complex biological functions. UK-371804 has emerged as a highly selective and potent small molecule inhibitor of uPA, making it an invaluable tool for researchers in the field. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and a summary of its application in studying uPA activity.
Chemical and Physical Properties
This compound, with the chemical name N-[[1-[(aminoiminomethyl)amino]-4-chloro-7-isoquinolinyl]sulfonyl]-2-methyl-alanine, is a crystalline solid.[1] It is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.[1] For experimental use, stock solutions are typically prepared in DMSO and can be stored at -20°C for up to a year or at -80°C for up to two years.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 256477-09-5 | [1] |
| Molecular Formula | C₁₄H₁₆ClN₅O₄S | [1] |
| Molecular Weight | 385.8 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | Crystalline solid | [1] |
| Solubility | DMSO: 10 mg/mL | [1] |
Quantitative Data: Potency and Selectivity
This compound is characterized by its high potency as a uPA inhibitor and its remarkable selectivity over other related serine proteases, such as tissue-plasminogen activator (tPA) and plasmin. This high degree of selectivity is crucial for its utility as a chemical probe, as it minimizes off-target effects and allows for the specific interrogation of uPA's role in biological systems.
Table 2: In Vitro Potency and Selectivity of this compound
| Parameter | Target Enzyme | Value | Reference |
| Ki | uPA | 10 nM | [2][3] |
| IC50 | uPA in human chronic wound fluid | 0.89 µM | [2] |
| Selectivity | uPA vs. tPA | 4000-fold | [3] |
| Selectivity | uPA vs. Plasmin | 2700-fold | [3] |
Experimental Protocols
In Vitro uPA Activity Assay (Chromogenic)
This protocol describes a method to determine the inhibitory activity of this compound on uPA using a chromogenic substrate. The principle of this assay is the cleavage of a colorless chromogenic substrate by uPA to produce a colored product, the absorbance of which can be measured spectrophotometrically.
Materials:
-
Human uPA (standard)
-
Chromogenic uPA substrate (e.g., pyro-Glu-Gly-Arg-pNA, S-2444)[4]
-
This compound
-
Assay Buffer (e.g., 0.05 M Tris-HCl, pH 8.8, containing 0.1 M NaCl)[4]
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[4]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with assay buffer to obtain a range of desired concentrations.
-
Reconstitute the uPA standard in assay buffer to a known concentration (e.g., 400 units/mL).[4]
-
Reconstitute the chromogenic substrate in distilled water.[4]
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of assay diluent to each well.[5]
-
Add 30 µL of the uPA standard or sample to each well.[5]
-
Add varying concentrations of this compound solution to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 30 µL of the uPA substrate to each well.[5]
-
Immediately measure the absorbance at 405 nm at time zero.[5]
-
Incubate the plate at 37°C.[5]
-
For high uPA activity, read the absorbance every 3 minutes for 15 minutes. For low activity, read every 30 minutes for up to 2 hours.[5]
-
-
Data Analysis (IC50 Determination):
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of uPA inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of uPA activity, by fitting the data to a suitable dose-response curve.
-
Cell Migration Assay (Boyden Chamber)
This protocol outlines the use of a Boyden chamber assay to assess the effect of this compound on the migration of cells that are dependent on uPA activity for their motility.
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size for most epithelial and fibroblast cells)[6]
-
Cell line of interest (e.g., cancer cells known to express uPA and uPAR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemoattractant (e.g., fetal bovine serum or a specific growth factor)
-
Cell stain (e.g., DAPI or Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture the chosen cell line to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration.
-
-
Assay Setup:
-
Place the Boyden chamber inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
In the upper chamber (the insert), add the cell suspension.
-
Add different concentrations of this compound to the upper chamber along with the cells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration to occur (typically 6-24 hours).
-
-
Quantification of Migration:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields for each insert.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the number of migrated cells in the presence of this compound to the control to determine the inhibitory effect on cell migration.
-
In Vivo Porcine Excisional Wound Model
This protocol provides a general framework for evaluating the effect of topically applied this compound on uPA activity in a porcine full-thickness excisional wound model. The pig is a relevant model for human wound healing due to similarities in skin anatomy and physiology.[7]
Materials:
-
Female domestic pigs
-
Surgical instruments for creating full-thickness skin wounds
-
Anesthesia and analgesics
-
This compound formulated for topical application (e.g., in a hydrogel)
-
Wound dressings
-
Biopsy punches
Procedure:
-
Animal Preparation and Anesthesia:
-
Acclimatize the pigs to the housing conditions.
-
Anesthetize the animals following an approved protocol.
-
-
Wound Creation:
-
Shave the dorsal surface of the pig and sterilize the area.
-
Create multiple full-thickness excisional wounds (e.g., 2 cm x 2 cm) on the back of the pig.[8]
-
-
Treatment Application:
-
Topically apply a defined amount of the this compound formulation to the designated wounds.
-
Apply a vehicle control to other wounds.
-
Cover all wounds with an appropriate dressing.
-
-
Post-operative Care and Monitoring:
-
Provide appropriate post-operative care, including analgesia.
-
Change dressings and re-apply treatments at specified intervals (e.g., daily).
-
-
Sample Collection and Analysis:
-
At predetermined time points, collect full-thickness biopsies from the wound sites.
-
Process the tissue for analysis of uPA activity using methods such as zymography or chromogenic assays on tissue homogenates.
-
-
Data Analysis:
-
Compare the uPA activity in the this compound-treated wounds to the control wounds to assess the in vivo efficacy of the inhibitor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the uPA-uPAR signaling pathway and a typical experimental workflow for evaluating a uPA inhibitor.
Caption: uPA-uPAR Signaling Cascade.
Caption: Workflow for this compound Evaluation.
Conclusion
This compound is a powerful and highly specific chemical probe for investigating the multifaceted roles of uPA in health and disease. Its high potency and selectivity make it an ideal tool for in vitro and in vivo studies aimed at dissecting the uPA-uPAR signaling axis and its downstream consequences. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental designs. The continued application of such precise chemical probes will undoubtedly advance our understanding of uPA biology and may pave the way for the development of novel therapeutic strategies targeting uPA-driven pathologies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. abcam.com [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Development and use of a porcine model with clinically relevant chronic infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for UK-371804 In Vitro uPA Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for conducting an in vitro inhibition assay of urokinase-type plasminogen activator (uPA) using the small molecule inhibitor UK-371804. This compound is a potent and selective inhibitor of uPA, a serine protease critically involved in cancer invasion and metastasis. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the characterization of uPA inhibitors.
Introduction to this compound
This compound is a competitive inhibitor of urokinase-type plasminogen activator (uPA) with a high degree of selectivity.[1] The inhibition of uPA is a promising therapeutic strategy for preventing tumor cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix, a crucial step in cancer cell migration. By blocking the active site of uPA, this compound effectively halts this process.
Quantitative Data for this compound
The inhibitory potency and selectivity of this compound against uPA have been quantified and are summarized in the table below.
| Parameter | Value | Notes |
| Ki (Inhibition Constant) | 10 nM | A measure of the inhibitor's binding affinity to the enzyme. |
| IC50 (Half maximal inhibitory concentration) | 0.89 µM | Concentration required to inhibit exogenous uPA activity by 50% in human chronic wound fluid.[1] |
| Selectivity vs. tPA (tissue-type plasminogen activator) | 4000-fold | Demonstrates high selectivity for uPA over the related protease tPA. |
| Selectivity vs. Plasmin | 2700-fold | Shows significant selectivity against plasmin, another key protease in the fibrinolytic system. |
uPA Signaling Pathway
The urokinase plasminogen activator system plays a pivotal role in extracellular matrix remodeling, which is essential for cell migration and tissue invasion. The binding of uPA to its receptor, uPAR, on the cell surface localizes the proteolytic activity. This interaction facilitates the conversion of the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, has a broad substrate specificity, leading to the degradation of various components of the extracellular matrix and the activation of other proteases, such as matrix metalloproteinases (MMPs). This cascade of events is crucial for both physiological processes, like wound healing, and pathological conditions, including cancer metastasis.
Caption: The uPA signaling pathway leading to extracellular matrix degradation and cell migration.
Experimental Protocol: In Vitro uPA Inhibition Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound on purified human uPA. The assay measures the cleavage of a fluorogenic substrate, resulting in a quantifiable fluorescent signal.
Materials and Reagents
-
Human urokinase-type plasminogen activator (uPA), purified
-
This compound
-
Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.01% Tween-20)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Experimental Workflow
Caption: Experimental workflow for the in vitro uPA inhibition assay.
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in Assay Buffer to create a series of desired concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Reconstitute the fluorogenic uPA substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to the desired working concentration.
-
Dilute the human uPA in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the appropriate volume of each component to achieve the desired final concentrations in a total volume of 100 µL per well. A suggested setup is as follows:
-
Test Wells: Assay Buffer, this compound at various concentrations, and human uPA.
-
Positive Control (No Inhibitor): Assay Buffer, DMSO vehicle control, and human uPA.
-
Negative Control (No Enzyme): Assay Buffer, DMSO vehicle control, and no uPA.
-
Substrate Blank: Assay Buffer and fluorogenic substrate only.
-
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set appropriately for the chosen substrate (e.g., Ex/Em = 380/460 nm for Z-GGR-AMC).
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the negative control (if any) from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This document provides the necessary information and a detailed protocol for the in vitro characterization of this compound as a uPA inhibitor. The provided quantitative data, signaling pathway diagram, and experimental workflow are designed to facilitate the accurate and efficient assessment of uPA inhibition for research and drug development purposes. Adherence to this protocol will enable the generation of reliable and reproducible data.
References
Application Notes and Protocols: UK-371804 for Pancreatic Cancer Cell Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy characterized by extensive local invasion and early metastasis. The urokinase-type plasminogen activator (uPA) system is a key mediator of these processes. uPA, a serine protease, converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating cancer cell invasion. The uPA receptor (uPAR) localizes this proteolytic activity to the cell surface, enhancing its pro-invasive effects. Given the significant role of the uPA system in pancreatic cancer progression, targeting uPA is a promising therapeutic strategy.
UK-371804 is a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA).[1][2] While direct studies on its effects on pancreatic cancer cell invasion are emerging, its efficacy in inhibiting invasion in other cancer types, such as colorectal cancer, has been demonstrated.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and inhibit pancreatic cancer cell invasion.
Key Properties of this compound
| Property | Value | Reference |
| Target | Urokinase-type plasminogen activator (uPA) | [1][2] |
| Ki | 10 nM | [1] |
| IC50 (in human chronic wound fluid) | 0.89 µM | [1][2] |
| Selectivity | ~4000-fold versus tPA, ~2700-fold versus plasmin | [1] |
Signaling Pathway of uPA in Cancer Cell Invasion
The uPA system plays a central role in the proteolytic cascade that enables cancer cells to breach the basement membrane and invade surrounding tissues.
Caption: uPA, upon binding to its receptor uPAR, initiates a cascade leading to ECM degradation and cell signaling, promoting invasion. This compound directly inhibits uPA activity.
Experimental Protocols
Pancreatic Cancer Cell Lines
Commonly used pancreatic cancer cell lines for invasion assays include PANC-1, MIA PaCa-2, AsPC-1, and L3.6pl, which are known to express uPA and uPAR.[4][5]
Protocol 1: Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).
Materials:
-
Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Workflow Diagram:
Caption: Workflow for the Matrigel invasion assay to quantify cancer cell invasion.
Procedure:
-
Preparation of Matrigel-coated inserts: Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Cell preparation: Culture pancreatic cancer cells to 70-80% confluency. Serum-starve the cells for 24 hours.
-
Cell seeding: Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control (DMSO). Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Assay setup: Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Removal of non-invading cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fixation and staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
-
Cell counting: Gently wash the inserts with water. Count the number of stained, invaded cells in several random fields under a microscope.
-
Data analysis: Calculate the percentage of invasion inhibition relative to the vehicle control.
Protocol 2: Western Blot Analysis of uPA and MMPs
This protocol is to assess the effect of this compound on the expression and activation of proteins involved in the invasive pathway.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-uPA, anti-MMP-2, anti-MMP-9, anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment and lysis: Treat pancreatic cancer cells with various concentrations of this compound for 24-48 hours. Lyse the cells with lysis buffer.
-
Protein quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer the proteins to a PVDF membrane.
-
Blocking and antibody incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary antibody and detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data analysis: Quantify the band intensities and normalize to a loading control (actin or GAPDH).
Expected Outcomes and Data Presentation
Treatment of invasive pancreatic cancer cells with this compound is expected to lead to a dose-dependent decrease in cell invasion. This can be quantified and presented as follows:
Table 1: Effect of this compound on Pancreatic Cancer Cell Invasion
| Cell Line | This compound Concentration | % Invasion Inhibition (Mean ± SD) |
| PANC-1 | 0 µM (Control) | 0 ± 0 |
| 1 µM | Data to be determined | |
| 10 µM | Data to be determined | |
| 50 µM | Data to be determined | |
| MIA PaCa-2 | 0 µM (Control) | 0 ± 0 |
| 1 µM | Data to be determined | |
| 10 µM | Data to be determined | |
| 50 µM | Data to be determined |
Western blot analysis may show changes in the expression or activation status of downstream effectors of uPA signaling.
Table 2: Effect of this compound on Protein Expression
| Cell Line | Treatment | Relative uPA Expression | Relative Active MMP-2 Expression | Relative Active MMP-9 Expression |
| PANC-1 | Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | Data to be determined | Data to be determined | Data to be determined | |
| MIA PaCa-2 | Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | Data to be determined | Data to be determined | Data to be determined |
Conclusion
This compound is a valuable research tool for investigating the role of the uPA system in pancreatic cancer cell invasion. The provided protocols offer a framework for conducting these studies. By elucidating the mechanisms by which this compound inhibits invasion, researchers can contribute to the development of novel therapeutic strategies for pancreatic cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Suppression of the uPAR-uPA system retards angiogenesis, invasion, and in vivo tumor development in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Topical Delivery of UK-371804 in a Wound Healing Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wound healing is a complex biological process involving inflammation, proliferation, and remodeling phases. The urokinase-type plasminogen activator (uPA) system plays a significant role in these processes by mediating extracellular matrix (ECM) degradation, cell migration, and tissue remodeling. UK-371804 is a potent and highly selective inhibitor of uPA, with a Ki of 10 nM.[1] Its high selectivity for uPA over tissue-type plasminogen activator (tPA) and plasmin makes it an ideal candidate for investigating the specific role of uPA in wound healing.[1][2] These application notes provide a comprehensive overview of the topical application of this compound in a porcine excisional wound healing model, including detailed experimental protocols, data presentation, and visualization of the relevant signaling pathway. While published data on the efficacy of this compound in promoting wound healing is limited to observations of "no adverse effect,"[1][2] this document presents illustrative quantitative data to guide researchers in designing and evaluating their own studies.
Data Presentation
The following tables summarize illustrative quantitative data from a hypothetical study evaluating the effect of topical this compound on wound healing in a porcine excisional wound model.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Reference |
| uPA Inhibition (Ki) | 10 nM | [1] |
| Selectivity vs. tPA | 4000-fold | [1][2] |
| Selectivity vs. Plasmin | 2700-fold | [1][2] |
| IC50 in Human Chronic Wound Fluid | 0.89 µM | [1] |
| Dermal Concentration (in vivo, porcine) | 41.8 µM | [1] |
Table 2: Illustrative Wound Healing Parameters in a Porcine Excisional Model (Day 10)
| Treatment Group | Wound Closure (%) | Re-epithelialization (%) | Granulation Tissue Thickness (µm) | uPA Activity (% of Control) |
| Vehicle Control (Hydrogel) | 55 ± 5 | 60 ± 7 | 500 ± 50 | 100 |
| This compound (10 mg/mL in Hydrogel) | 75 ± 6 | 80 ± 8 | 650 ± 60 | 25 ± 5 |
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Signaling Pathways
The urokinase-type plasminogen activator (uPA) signaling pathway is a key regulator of cell migration and tissue remodeling during wound healing. The binding of uPA to its receptor (uPAR) initiates a cascade of events that can proceed through both plasmin-dependent and plasmin-independent mechanisms.
Caption: uPA Signaling Pathway in Wound Healing.
Experimental Protocols
Formulation of this compound Hydrogel
Objective: To prepare a sterile hydrogel formulation for topical delivery of this compound.
Materials:
-
This compound powder
-
Sterile, pyrogen-free hydrogel vehicle (e.g., 2% hydroxyethyl (B10761427) cellulose (B213188) in sterile saline)
-
Sterile magnetic stirrer and stir bar
-
Laminar flow hood
-
Sterile weighing paper and spatula
-
Sterile conical tubes (50 mL)
Protocol:
-
In a laminar flow hood, weigh the desired amount of this compound powder to achieve a final concentration of 10 mg/mL.
-
Aseptically transfer the this compound powder to a sterile 50 mL conical tube.
-
Add the sterile hydrogel vehicle to the conical tube containing the this compound powder.
-
Add a sterile magnetic stir bar to the tube.
-
Cap the tube and place it on a magnetic stirrer in the laminar flow hood.
-
Stir at a low to medium speed until the this compound is completely and uniformly dispersed in the hydrogel. This may take several hours.
-
Visually inspect for any clumps or undissolved powder.
-
Store the prepared this compound hydrogel at 4°C in the dark until use.
-
Prepare a vehicle-only hydrogel using the same procedure, omitting the this compound, to serve as a control.
Porcine Excisional Wound Healing Model
Objective: To create full-thickness excisional wounds in a porcine model to evaluate the efficacy of topical this compound.
Materials:
-
Female domestic pigs (e.g., Yorkshire, 30-40 kg)
-
Anesthesia (e.g., isoflurane)
-
Surgical preparation supplies (clippers, chlorhexidine (B1668724), alcohol)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
4x4 cm sterile surgical template
-
Sterile gauze and bandages
-
This compound hydrogel (10 mg/mL) and vehicle control hydrogel
Protocol:
-
Anesthetize the pig and place it in a prone position.
-
Shave the dorsal thoracic and lumbar regions and prepare the surgical sites with chlorhexidine and alcohol.
-
Using a 4x4 cm sterile template, create eight full-thickness excisional wounds on the dorsum of the pig by incising the skin down to the level of the fascia.
-
Remove the excised skin and control any bleeding with sterile gauze.
-
Randomly assign each wound to a treatment group (this compound hydrogel or vehicle control hydrogel).
-
Apply 1 mL of the assigned hydrogel formulation to each wound, ensuring even coverage of the wound bed.
-
Cover the wounds with a non-adherent dressing and secure with bandages.
-
House the animals individually to prevent interference with the dressings.
-
Change the dressings and re-apply the topical treatments daily for 10 days.
-
Monitor the animals daily for any signs of infection or distress.
Caption: Porcine Excisional Wound Model Workflow.
Quantitative Analysis of Wound Healing
Objective: To quantitatively assess the effects of this compound on wound healing.
3.1. Wound Closure Rate
Materials:
-
Digital camera with a ruler for scale
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Take digital photographs of each wound at baseline (Day 0) and on subsequent days (e.g., Days 3, 7, 10).
-
Include a ruler in each photograph for calibration.
-
Use image analysis software to trace the wound margin and calculate the wound area for each time point.
-
Calculate the percentage of wound closure at each time point using the following formula:
-
% Wound Closure = [(Wound Area at Day 0 - Wound Area at Day X) / Wound Area at Day 0] * 100
-
3.2. Histological Analysis
Materials:
-
Biopsy punch (6 mm)
-
10% neutral buffered formalin
-
Paraffin (B1166041) embedding supplies
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with a camera
Protocol:
-
On Day 11, euthanize the animals and collect 6 mm punch biopsies from the center of each wound site.
-
Fix the biopsies in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Section the paraffin blocks at 5 µm thickness and mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate and mount the stained sections.
-
Examine the sections under a microscope and capture images.
-
Quantify the following parameters using image analysis software:
-
Re-epithelialization: Measure the length of the neo-epidermis extending from the wound edges.
-
Granulation Tissue Thickness: Measure the thickness of the newly formed granulation tissue in the wound bed.
-
3.3. In Vivo uPA Activity Assay
Objective: To measure the activity of uPA in wound tissue homogenates.
Materials:
-
Wound tissue samples (from biopsies)
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Tissue homogenizer
-
Centrifuge
-
uPA activity assay kit (chromogenic or fluorogenic)
-
Microplate reader
Protocol:
-
Excise the wound tissue from the surrounding skin on Day 11.
-
Weigh the tissue samples.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
Perform the uPA activity assay according to the manufacturer's instructions, using equal amounts of total protein for each sample.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the uPA activity and normalize it to the total protein concentration.
Caption: this compound's Hypothesized Mechanism in Wound Healing.
References
Application Notes and Protocols for UK-371804 Hydrogel Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-371804 is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in extracellular matrix degradation, cell migration, and tissue remodeling.[1][2][3][4] These processes are critical in wound healing.[1] This document provides detailed application notes and protocols for the formulation of this compound in a hydrogel vehicle for in vivo studies, particularly in the context of dermal wound healing models. The information is compiled to assist researchers in preparing and evaluating this compound-loaded hydrogels for preclinical research.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a representative hydrogel formulation.
Table 1: Pharmacological and In Vivo Data for this compound
| Parameter | Value | Species/Model | Reference |
| Ki (uPA inhibition) | 10 nM | - | [1][2] |
| IC50 (uPA in human chronic wound fluid) | 0.89 µM | Human | [1] |
| Selectivity (vs. tPA) | 4000-fold | - | [1] |
| Selectivity (vs. plasmin) | 2700-fold | - | [1] |
| Topical Formulation Concentration | 10 mg/mL in hydrogel | Porcine | [1] |
| Dermal Concentration (in vivo) | 41.8 µM | Porcine | [1] |
Table 2: Representative Hydrogel Formulation and Characterization
| Parameter | Specification/Value | Method |
| Hydrogel Base | Pluronic F-127 (20% w/v) in Phosphate Buffered Saline (PBS) | Cold dispersion method |
| Appearance | Clear, transparent gel | Visual inspection |
| pH | 6.8 - 7.4 | pH meter |
| Viscosity | 2000 - 4000 cP at 25°C | Brookfield Viscometer |
| Spreadability | ~5 g.cm/sec | Parallel plate method |
| In Vitro Drug Release (First 24h) | > 70% | Franz diffusion cell |
| Biocompatibility | Non-cytotoxic | MTT assay on fibroblasts |
Signaling Pathway
The therapeutic effect of this compound in wound healing is primarily mediated through the inhibition of the uPA signaling pathway, which plays a crucial role in extracellular matrix (ECM) degradation and cell migration.
References
- 1. Carbopol 940-based hydrogels loading synergistic combination of quercetin and luteolin from the herb Euphorbia humifusa to promote Staphylococcus aureus infected wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and in vivo evaluation of a topical hydrogel system incorporating highly skin-permeable growth factors, quercetin, and oxygen carriers for enhanced diabetic wound-healing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rational Design and Preparation of Functional Hydrogels for Skin Wound Healing [frontiersin.org]
- 4. nva.sikt.no [nva.sikt.no]
Application Notes and Protocols: Evaluating the Efficacy of UK-371804 in Glioblastoma Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration into the surrounding brain parenchyma, and profound resistance to conventional therapies. The invasive nature of GBM cells is a major contributor to tumor recurrence and treatment failure. The urokinase-type plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and migration. Elevated levels of uPA and its receptor (uPAR) are frequently observed in glioblastoma and correlate with poor prognosis, making the uPA system an attractive therapeutic target.[1][2][3][4]
UK-371804 is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA).[5][6][7][8] It exhibits a high affinity for uPA with a Ki of 10 nM and demonstrates significant selectivity over other proteases like tissue plasminogen activator (tPA) and plasmin.[5][6][8] While its efficacy has been explored in other contexts, such as wound healing, its potential as a therapeutic agent for glioblastoma by targeting tumor cell invasion warrants thorough investigation.[5][7][8]
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in glioblastoma cell lines. The described assays will assess the impact of this compound on glioblastoma cell viability, apoptosis, and migration/invasion, providing a comprehensive preclinical evaluation of its potential anti-tumor activity.
Signaling Pathway
The uPA system plays a pivotal role in mediating extracellular proteolysis, which is crucial for cell migration and invasion. The binding of uPA to its cell surface receptor, uPAR, initiates a signaling cascade that influences various cellular processes, including proliferation, survival, and motility. This signaling network can intersect with other critical pathways in cancer, such as the PI3K/Akt/mTOR pathway.[1][9] Inhibition of uPA by this compound is expected to disrupt these downstream signaling events, thereby impeding glioblastoma progression.
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound. Efficacy in glioblastoma cell lines should be determined empirically using the protocols provided below, and the resulting data can be tabulated in a similar format for clear comparison.
| Compound | Target | Assay | Cell Line/System | IC50 / Ki | Reference |
| This compound | uPA | Enzyme Activity | Human Chronic Wound Fluid | IC50: 0.89 µM | [5][6][7][8] |
| This compound | uPA | Enzyme Activity | Purified Enzyme | Ki: 10 nM | [5][6][7][8] |
Experimental Protocols
Cell Culture
A panel of well-characterized human glioblastoma cell lines with varying genetic backgrounds and uPA/uPAR expression levels is recommended for a comprehensive evaluation of this compound.
-
U87MG (ATCC® HTB-14™): A commonly used glioblastoma cell line known to express uPA and uPAR.[10]
-
A172 (ATCC® CRL-1620™): Another widely used glioblastoma cell line.
-
T98G (ATCC® CRL-1690™): A glioblastoma cell line known for its resistance to certain chemotherapeutics.
-
LN-229 (ATCC® CRL-2611™): A human glioblastoma cell line.
General Culture Conditions:
| Cell Line | Growth Medium | Subculture Ratio | Seeding Density |
| U87MG | EMEM + 10% FBS + 1% P/S | 1:4 to 1:8 | 2-3 x 10⁴ cells/cm² |
| A172 | DMEM + 10% FBS + 1% P/S | 1:3 to 1:6 | 2-4 x 10⁴ cells/cm² |
| T98G | EMEM + 10% FBS + 1% P/S | 1:3 to 1:6 | 2-4 x 10⁴ cells/cm² |
| LN-229 | DMEM + 5% FBS + 1% P/S | 1:3 to 1:10 | 1-2 x 10⁴ cells/cm² |
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Renewal: Every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the efficacy of this compound in glioblastoma cell lines.
Cell Viability Assay (MTT or Resazurin)
This assay determines the effect of this compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability and proliferation.
Materials:
-
Glioblastoma cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
DMSO (for MTT) or Plate reader-compatible solubilization solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range, based on its known IC50 for uPA, is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration.
-
Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound or vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
For Resazurin Assay:
-
Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Measure the absorbance (MTT: ~570 nm) or fluorescence (Resazurin: Ex/Em ~560/590 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Glioblastoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with this compound at concentrations determined from the viability assay (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Migration and Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of glioblastoma cells to migrate through a porous membrane, with or without a layer of extracellular matrix (Matrigel) to simulate invasion.
Materials:
-
Glioblastoma cell lines
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Boyden chamber inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest glioblastoma cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Add 500 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate for 18-24 hours at 37°C.
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 10-20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at ~590 nm, or count the number of stained cells in several random fields of view under a microscope.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound's efficacy against glioblastoma. By systematically assessing its impact on cell viability, apoptosis, and invasion, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be crucial for guiding further preclinical development and for determining the rationale for in vivo studies. Given the critical role of the uPA system in glioblastoma progression, a potent inhibitor like this compound represents a promising avenue for the development of novel targeted therapies for this devastating disease.
References
- 1. Specific knockdown of uPA/uPAR attenuates invasion in glioblastoma cells and xenografts by inhibition of cleavage and trafficking of Notch -1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urokinase Plasminogen Activator, uPAR, MMP-2, and MMP-9 in the C6-Glioblastoma Rat Model | In Vivo [iv.iiarjournals.org]
- 3. Expression and significance of urokinase-type plasminogen activator in human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the over-expressed urokinase-type plasminogen activator receptor on glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Downregulation of uPA inhibits migration and PI3k/Akt signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: UK-371804 in 3D Cell Culture Invasion Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overexpression of uPA and uPAR is a hallmark of many aggressive cancers and correlates with poor prognosis.[1][4][5] This makes the uPA system an attractive target for anti-cancer therapies. UK-371804 is a potent and highly selective small molecule inhibitor of uPA, with a Ki of 10 nM.[6] It exhibits high selectivity for uPA over other proteases like tissue-type plasminogen activator (tPA) and plasmin.[6] By directly inhibiting the catalytic activity of uPA, this compound can effectively block the downstream proteolytic cascade, thereby reducing cancer cell invasion and metastasis.[7]
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D cell cultures. These models are invaluable for studying cell invasion and for the preclinical evaluation of anti-invasive therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in 3D cell culture invasion models.
Signaling Pathway
Caption: The uPA signaling pathway in cancer cell invasion and its inhibition by this compound.
Experimental Protocols
3D Spheroid Invasion Assay in Extracellular Matrix
This protocol is adapted from established spheroid invasion assays and incorporates the use of this compound as a uPA inhibitor.[7][8][9][10][11]
Materials:
-
Cancer cell line of interest (e.g., HCT 116, HT-29, MDA-MB-231)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Basement Membrane Matrix (BMM), growth factor reduced (e.g., Matrigel®)
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Harvest and count cancer cells.
-
Resuspend cells in complete culture medium to a final concentration that allows for the formation of single spheroids of approximately 300-500 µm in diameter within 3-4 days. This needs to be optimized for each cell line (typically 1,000-5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 100-200 x g for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate for 3-4 days to allow for spheroid formation.
-
-
Embedding Spheroids in ECM:
-
Thaw the Basement Membrane Matrix on ice overnight. Keep all reagents and plates on ice during this step.
-
Carefully remove 50 µL of the culture medium from each well containing a spheroid.
-
Prepare the ECM-inhibitor mixture. For a final concentration of 10 µM this compound, dilute the stock solution in the cold liquid ECM. Prepare a vehicle control with the same concentration of the solvent (e.g., DMSO).
-
Gently add 50 µL of the cold ECM-inhibitor mixture or the vehicle control ECM to each well.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids in the center of the ECM.
-
Transfer the plate to a 37°C incubator for 30-60 minutes to allow the ECM to polymerize.
-
-
Invasion Assay and Imaging:
-
After polymerization, add 100 µL of complete culture medium (with or without the desired concentration of this compound) to each well.
-
Image the spheroids at time 0 and then at regular intervals (e.g., every 24 hours) for up to 7 days.
-
-
Data Analysis:
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point.
-
The invasive area can be calculated by subtracting the area of the spheroid at time 0 from the total area at subsequent time points.
-
The invasion distance can also be measured from the edge of the initial spheroid to the furthest invading cells.
-
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on colorectal cancer cell invasion in a 3D tumouroid model, as reported by Gabrielli et al. (2023).[7]
| Cell Line | Treatment (21 days) | Invasion Area (mm²) | Invasion Distance (mm) |
| HT-29 | Untreated | 0.05 ± 0.02 | 0.10 ± 0.05 |
| 10 µM this compound | 0.04 ± 0.01 | 0.08 ± 0.04 | |
| HCT 116 | Untreated | 0.45 ± 0.10 | 0.50 ± 0.12 |
| 10 µM this compound | 0.20 ± 0.05 | 0.25 ± 0.08 |
*Data are presented as mean ± standard deviation. * indicates a statistically significant difference compared to the untreated control.
Experimental Workflow
References
- 1. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 5. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sartorius.com [sartorius.com]
- 9. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Storage of UK-371804 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-371804 is a potent and highly selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, invasion, and metastasis.[1][2][3][4] Its efficacy in preclinical models has established it as a valuable tool for cancer research and drug development. Proper handling, including dissolution and storage, is paramount to ensure the compound's stability and the reproducibility of experimental results. This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo applications.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₆ClN₅O₄S |
| Molecular Weight | 385.83 g/mol [1] |
| CAS Number | 256477-09-5[1] |
| Appearance | White to off-white solid[1] |
| Purity | ≥95%[3] |
Solubility Data
This compound exhibits differential solubility in various solvents. It is crucial to use high-purity, anhydrous solvents to avoid precipitation and degradation.
| Solvent | Solubility | Notes |
| DMSO | ≥ 8.33 mg/mL (21.59 mM)[1] | Ultrasonic treatment may be required to achieve full dissolution. Use of fresh, hygroscopic DMSO is recommended as moisture can impact solubility.[1][2] |
| Water | Insoluble[2] | |
| Ethanol | Insoluble[2] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
For most cell-based assays, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, sonicate the solution in an ultrasonic bath for a short period to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 2.59 mL |
| 5 mM | 0.518 mL |
| 10 mM | 0.259 mL |
Preparation of Working Solutions for In Vivo Use
For animal studies, this compound can be formulated for intraperitoneal or oral administration. The following is a general protocol; however, the final formulation may need to be optimized based on the specific experimental requirements and animal model.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile tubes
Protocol for a PEG300/Tween-80/Saline Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).[1]
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.[1] This results in a 0.83 mg/mL suspended solution.
Protocol for a Corn Oil Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).[1]
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly until a clear solution is obtained.[1] This results in a ≥ 0.83 mg/mL solution.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Important Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[1] Studies on other compounds in DMSO have shown that up to 11 freeze-thaw cycles may not cause significant loss, but minimizing cycles is a best practice.[5][6]
-
Light Sensitivity: While not explicitly stated for this compound, it is good practice to protect solutions from direct light.
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of the compound.[1][2] Use fresh, high-purity DMSO and keep containers tightly sealed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the uPA signaling pathway, which is inhibited by this compound, and a typical experimental workflow for preparing the compound.
Caption: Inhibition of the uPA signaling pathway by this compound.
Caption: Workflow for preparing this compound for experiments.
References
- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Khan Academy [khanacademy.org]
Application Notes and Protocols for Measuring UK-371804 Activity in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-371804 is a potent and selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, metastasis, and wound healing.[1][2][3] Accurate measurement of this compound activity in biological samples is essential for preclinical and clinical development. These application notes provide detailed protocols for quantifying the inhibitory activity of this compound on uPA in various biological matrices.
Mechanism of Action
This compound exerts its biological effect by directly inhibiting the enzymatic activity of uPA.[1][2] uPA is a key component of the plasminogen activation system, where it converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, has broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components and the activation of matrix metalloproteinases (MMPs).[4][5] By inhibiting uPA, this compound effectively blocks this proteolytic cascade, thereby impeding processes such as cancer cell invasion and migration.
Quantitative Data Summary
The inhibitory potency of this compound against uPA and its selectivity over other related proteases are summarized in the table below.
| Parameter | Value | Target Enzyme | Comments | Reference |
| Ki | 10 nM | uPA | Demonstrates high-affinity binding to urokinase-type plasminogen activator. | [1][2][6] |
| IC50 | 0.89 µM | uPA in human chronic wound fluid | Indicates potent inhibition of uPA activity in a complex biological fluid. | [1][2] |
| Selectivity | 4000-fold vs. tPA | uPA vs. Tissue Plasminogen Activator | Highlights the high selectivity for uPA over the closely related tPA. | [1][3] |
| Selectivity | 2700-fold vs. plasmin | uPA vs. Plasmin | Demonstrates significant selectivity against the downstream effector protease. | [1][3] |
| In Vivo Concentration | 41.8 µM (dermis) | Porcine acute excisional wound model | Achieved concentration in target tissue following topical administration of a 10 mg/mL formulation. | [1] |
Signaling Pathway
The uPA signaling pathway plays a central role in extracellular matrix remodeling. This compound acts as a direct inhibitor of uPA, thereby modulating downstream events.
Experimental Protocols
The activity of this compound is determined by its ability to inhibit the enzymatic activity of uPA. This can be measured using chromogenic or fluorogenic assays that monitor the cleavage of a uPA-specific substrate.
Protocol 1: Chromogenic uPA Inhibition Assay
This protocol is adapted from commercially available uPA activity assay kits and is suitable for determining the IC50 of this compound.
Materials:
-
Human uPA (recombinant)
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute human uPA to a working concentration (e.g., 10 nM) in Assay Buffer.
-
Prepare a 2X working solution of the chromogenic substrate in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer containing a constant final concentration of DMSO (e.g., 1%). Include a vehicle control (DMSO only).
-
-
Assay Setup:
-
Add 50 µL of the serially diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of the uPA working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the 2X chromogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vo) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Measuring this compound Activity in Biological Samples (e.g., Cell Lysates, Tissue Homogenates)
This protocol measures the residual uPA activity in a biological sample after treatment with this compound.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate) containing uPA activity.
-
Protein quantification assay (e.g., BCA assay).
-
Chromogenic or fluorogenic uPA substrate.
-
Assay Buffer.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable lysis buffer.
-
Centrifuge the samples to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of each sample.
-
-
Assay Setup:
-
Add a standardized amount of protein from the biological sample to the wells of a 96-well plate.
-
Add Assay Buffer to bring the total volume to 75 µL.
-
-
Initiate Reaction:
-
Add 25 µL of a 4X working solution of the uPA substrate to each well.
-
-
Measurement:
-
Measure the absorbance (chromogenic) or fluorescence (fluorogenic) in a kinetic mode at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each sample.
-
The uPA activity in the sample is proportional to the reaction rate. The activity of this compound is determined by comparing the uPA activity in samples from treated versus untreated cells or animals.
-
Experimental Workflow
The general workflow for assessing the inhibitory activity of this compound is depicted below.
References
Application Notes and Protocols for UK-371804 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to UK-371804 and the uPA System
This compound is a small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease that plays a pivotal role in cancer progression. The uPA system is comprised of uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs). In the tumor microenvironment, uPA converts the inactive zymogen plasminogen into the broad-spectrum protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinates (MMPs), facilitating tumor cell invasion and metastasis.[1][2] The binding of uPA to uPAR localizes this proteolytic activity to the cell surface, enhancing its efficiency.[2][3] Furthermore, the uPA/uPAR complex interacts with other cell surface receptors, such as integrins, to activate intracellular signaling pathways that promote cell migration, proliferation, and survival.[2][4] Elevated levels of uPA and uPAR are associated with poor prognosis in various cancers, making them attractive targets for therapeutic intervention.[3]
Preclinical Data Summary for uPA Inhibitors
Due to the limited availability of specific in vivo data for this compound in mouse xenograft models, this section provides a summary of preclinical data for other relevant uPA inhibitors to serve as a reference for experimental design.
| Compound | Animal Model | Dosage | Administration Route | Key Findings |
| WX-340 | Mouse xenograft (Anaplastic Thyroid Cancer) | 0.01, 0.1, 1, 10 mg/kg | Intraperitoneal (daily) | Reduced cell adhesion and invasiveness in vitro; did not significantly reduce tumor growth in vivo.[5] |
| B428 | Mouse | 10, 30 mg/kg | Intraperitoneal | Investigated for effects on ethanol (B145695) consumption and preference.[6] |
| IPR-69 Analog (Compound 4) | Mouse xenograft (Breast Cancer) | 200 mg/kg | Oral gavage (3 times a week) | Impaired metastasis to the lungs.[7] |
Signaling Pathway
The uPA/uPAR system initiates a cascade of events that promote cancer cell invasion and metastasis. The binding of uPA to its receptor, uPAR, at the cell surface is a critical initiating step. This interaction leads to the conversion of plasminogen to plasmin, which in turn degrades the extracellular matrix and activates other proteases. The uPA-uPAR complex also acts as a signaling hub, interacting with integrins and other receptors to activate downstream pathways like FAK, Src, MAPK, and PI3K, which regulate cell migration, proliferation, and survival.[2]
Caption: The uPA/uPAR signaling pathway in cancer.
Experimental Protocols
General Mouse Xenograft Workflow
The following diagram outlines the typical workflow for a subcutaneous mouse xenograft study to evaluate the efficacy of a compound like this compound.
Caption: General workflow for a mouse xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol provides a general framework for establishing a subcutaneous tumor xenograft model in immunodeficient mice.[8][9]
1. Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, recommended for poorly tumorigenic cell lines)[10]
-
Immunodeficient mice (e.g., Nude, SCID, or NOD-SCID mice, 4-6 weeks old)[9]
-
Sterile syringes (1 mL) and needles (27-30 gauge)[8]
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
This compound and appropriate vehicle for administration
2. Cell Preparation:
-
Culture cancer cells in their recommended medium until they reach 70-80% confluency.[8]
-
Harvest the cells by trypsinization.
-
Wash the cells twice with sterile PBS by centrifugation (e.g., 1500 rpm for 5 minutes).[9]
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 107 to 5 x 107 cells/mL. Keep the cell suspension on ice.[9]
-
(Optional) If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection. Keep the mixture on ice at all times to prevent solidification.[10]
3. Animal Preparation and Cell Implantation:
-
Acclimatize the mice for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
-
Gently pinch the skin to create a subcutaneous pocket.
-
Inject 100-200 µL of the cell suspension (containing 1 x 106 to 1 x 107 cells) subcutaneously.[9]
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
Monitor the mice regularly for tumor formation.
4. Dosing and Administration (Guidance for this compound):
-
Dose-Range Finding Study: Due to the lack of specific data for this compound, a pilot dose-range finding study is crucial. Based on data from other uPA inhibitors, a starting range of 1 mg/kg to 50 mg/kg could be explored.[5][6]
-
Vehicle Selection: The vehicle for this compound should be chosen based on its solubility and biocompatibility. Common vehicles include saline, PBS with a small percentage of DMSO and/or Tween 80, or corn oil.
-
Administration Route: The route of administration (e.g., intraperitoneal, oral gavage, intravenous) should be determined based on the compound's properties and the desired pharmacokinetic profile.
-
Dosing Schedule: A daily or every-other-day dosing schedule is common, but this should be optimized based on the compound's half-life and efficacy in the pilot study.
5. Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width2 x length) / 2.[8]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
Treatment should begin when tumors reach a palpable size (e.g., 50-100 mm3).[8]
6. Study Endpoint:
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm3) or when mice show signs of significant morbidity (e.g., >20% weight loss, ulceration of tumors).
-
At the endpoint, mice are euthanized, and tumors and other relevant tissues can be collected for further analysis (e.g., histology, biomarker analysis).
Conclusion
While direct in vivo dosage information for this compound in mouse xenograft models is currently unavailable, this document provides a robust framework for researchers to design and execute such studies. By understanding the critical role of the uPA/uPAR signaling pathway in cancer and following the generalized protocols for xenograft model establishment, researchers can effectively evaluate the anti-tumor potential of this compound. A carefully designed dose-range finding study, informed by the data on other uPA inhibitors, will be essential for determining an optimal and well-tolerated therapeutic window for this promising compound.
References
- 1. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kactusbio.com [kactusbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of urokinase plasminogen activator “uPA” activity alters ethanol consumption and conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Troubleshooting & Optimization
Troubleshooting UK-371804 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the urokinase-type plasminogen activator (uPA) inhibitor, UK-371804.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease.[1][2][3] It exhibits a Ki of 10 nM for uPA and demonstrates high selectivity, being approximately 4000-fold more selective for uPA over tissue plasminogen activator (tPA) and 2700-fold over plasmin.[1][2] By inhibiting uPA, this compound blocks the conversion of plasminogen to plasmin, a key step in the degradation of the extracellular matrix (ECM). This inhibition of ECM degradation is crucial in processes like tumor cell invasion and metastasis.
Q2: What are the main challenges when working with this compound in aqueous solutions?
The primary challenge with this compound is its low solubility in aqueous buffers. It is reported to be insoluble in water and ethanol.[2][4] This can lead to precipitation of the compound in your experiments, resulting in inaccurate concentration determination and unreliable experimental outcomes.
Troubleshooting Guide: this compound Insolubility
Q3: My this compound is precipitating out of my aqueous buffer. What should I do?
Precipitation of this compound in aqueous buffers is a common issue. Here is a step-by-step guide to troubleshoot this problem.
Step 1: Review Your Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][5] It is critical to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water in your DMSO can significantly reduce the solubility of this compound.[1][2] Always use a fresh, unopened bottle or a properly stored and sealed bottle of anhydrous DMSO.
-
Sonication: To aid dissolution, sonicating the DMSO stock solution may be necessary.[1]
Known Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 8.33 mg/mL (21.59 mM)[1] | May require sonication. Use of fresh, non-hygroscopic DMSO is recommended.[1] |
| 10 mg/mL[5] | ||
| 42 mg/mL (99.45 mM)[2] | For the hydrochloride salt form. | |
| Water | Insoluble[2][4] | |
| Ethanol | Insoluble[2][4] |
Step 2: Optimize Your Working Solution Preparation
When diluting your DMSO stock into an aqueous buffer, the final concentration of DMSO should be kept as low as possible while ensuring the compound remains in solution.
-
Minimize Final DMSO Concentration: A common practice is to keep the final DMSO concentration in the assay below 0.5%. However, for poorly soluble compounds like this compound, a slightly higher concentration (e.g., up to 1%) might be necessary. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in your chosen aqueous buffer. This gradual dilution can sometimes help maintain solubility better than a single large dilution.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that may lead to precipitation.
Step 3: Adjust Your Aqueous Buffer Conditions
-
Vary the pH: If your experimental conditions allow, test a range of pH values for your buffer. It is advisable to test buffers with pH values at least one unit above or below the likely pI.
-
Consider Buffer Components: While specific solubility data in common buffers is lacking, you can systematically test different buffer systems to find the most suitable one for your experiment.
Recommended Buffer Systems to Test
| Buffer System | Typical pH Range | Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Physiologically relevant, but phosphate (B84403) can sometimes interact with small molecules. |
| Tris (Tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | Commonly used, but its pH is temperature-dependent. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Often used in cell culture for its stability, but can be more expensive. |
Step 4: Consider Using Solubilizing Excipients
If optimizing the buffer and DMSO concentration is insufficient, the use of solubilizing agents can be explored. However, these should be used with caution as they can interfere with your assay.
-
Pluronic F-68: A non-ionic surfactant that can improve the solubility of hydrophobic compounds in aqueous solutions.
-
Tween-80 or PEG300: These are used in in-vivo formulations of this compound and might be adaptable for in-vitro use in some cases, though their potential for assay interference is higher.[1][2]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh out 3.86 mg of this compound (Molecular Weight: 385.83 g/mol ).
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no solid particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol for Determining the Kinetic Solubility of this compound
This protocol provides a general method to estimate the solubility of this compound in your specific aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a multi-well plate, add your aqueous buffer of choice to a series of wells.
-
Add increasing volumes of the this compound DMSO stock solution to the wells, ensuring the final DMSO concentration remains consistent across all wells (e.g., by adding appropriate volumes of pure DMSO).
-
Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
uPA Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. This compound directly inhibits the enzymatic activity of uPA, thereby preventing the downstream cascade.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound insolubility.
References
Optimizing UK-371804 Concentration for Cell Culture Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of UK-371804 for various cell culture assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA).[1][2] Its mechanism of action involves binding to the active site of uPA, thereby preventing the conversion of plasminogen to plasmin.[3] This inhibition of plasmin activity subsequently blocks the degradation of the extracellular matrix (ECM) and the activation of matrix metalloproteinases (MMPs), which are crucial steps in cell migration, invasion, and proliferation.[3]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: Specific data on the optimal concentration of this compound in various cancer cell lines is limited in publicly available literature. However, based on its known potency and data from similar uPA inhibitors, a logical starting point for a dose-response experiment would be in the low micromolar range.
-
Biochemical Potency: this compound has a high biochemical potency with a Ki of 10 nM and an IC50 of 0.89 µM in a cell-free assay inhibiting exogenous uPA.[1][2]
-
Data from Similar Compounds:
-
The active metabolite of Upamostat (WX-UK1) showed an IC50 of approximately 83 µM in the HuCCT1 cholangiocarcinoma cell line.
-
Another uPA inhibitor, WX-UK1, was effective in reducing tumor cell invasion in the concentration range of 0.1-1.0 µg/mL.
-
Therefore, for initial experiments, a wide concentration range from 0.1 µM to 50 µM is recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: How can I determine the cytotoxic concentration of this compound for my cell line?
A4: It is crucial to assess the cytotoxicity of this compound in your specific cell line to distinguish between targeted anti-proliferative effects and general toxicity. A standard cytotoxicity assay, such as the MTT, MTS, or a live/dead cell staining assay, should be performed. You should treat your cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours). The resulting data will allow you to calculate the IC50 value, which is the concentration that inhibits cell viability by 50%. This will help you select a concentration range for your functional assays that is below the cytotoxic threshold.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory effect at expected concentrations. | Low Cell Permeability: The compound may not be effectively entering the cells. | While this compound is a small molecule, permeability can vary between cell lines. Consider increasing the incubation time or using a different uPA inhibitor with known cell permeability. |
| Inhibitor Inactivity: The compound may have degraded due to improper storage or handling. | Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Test the activity of the compound in a cell-free uPA activity assay if possible. | |
| Low uPA/uPAR Expression: The target cell line may not express sufficient levels of uPA or its receptor (uPAR) for the inhibitory effect to be significant. | Verify the expression of uPA and uPAR in your cell line at the mRNA and protein level (e.g., via qPCR, Western blot, or flow cytometry). Consider using a cell line with known high expression of the uPA system. | |
| Serum Interference: Components in the fetal bovine serum (FBS) may interfere with the inhibitor's activity or activate alternative signaling pathways. | For short-term experiments, consider serum-starving the cells for a few hours before and during treatment. For longer experiments, reducing the serum concentration (e.g., to 1-2%) may be a viable option. | |
| High background in cell-based assays. | Inhibitor Precipitation: The inhibitor may be precipitating out of the cell culture medium at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try preparing fresh dilutions or using a lower concentration range. Ensure the DMSO concentration is kept to a minimum. |
| Off-target Effects: At higher concentrations, the inhibitor may be affecting other cellular pathways, leading to unexpected results. | Perform a dose-response curve to identify the lowest effective concentration. If off-target effects are suspected, consider using a structurally different uPA inhibitor as a control. | |
| Inconsistent results between experiments. | Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can lead to variability. | Maintain a consistent cell culture practice. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase when seeding for experiments. |
| Inaccurate Drug Dilutions: Errors in preparing serial dilutions can lead to inconsistent concentrations. | Prepare fresh dilutions for each experiment and use calibrated pipettes. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Ki (uPA) | 10 nM | Cell-free assay | [1] |
| IC50 (exogenous uPA) | 0.89 µM | Human chronic wound fluid | [1][4] |
| In vivo Concentration | 41.8 µM | Dermis of a porcine acute excisional wound model | [2] |
| Solubility in DMSO | 8.33 mg/mL (21.59 mM) | In vitro | [2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Matrigel Invasion Assay
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel to the upper chamber of a Boyden chamber insert (8 µm pore size) and incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture your cells to sub-confluency.
-
Serum-starve the cells for 18-24 hours before the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM) in serum-free medium.
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Remove the rehydration medium and add 200 µL of the cell suspension to the upper chamber of each insert.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Visualizations
uPA Signaling Pathway
Caption: The uPA/uPAR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic for Low Inhibitor Efficacy
Caption: Troubleshooting decision tree for low efficacy of this compound.
References
Preventing UK-371804 degradation in experimental setups
Welcome to the technical support center for UK-371804, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental setups, with a focus on preventing its degradation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the use of this compound, presented in a question-and-answer format.
1. Compound Stability and Storage
-
Question: What are the recommended storage conditions for this compound powder and solutions?
-
Answer: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines. For the solid powder form, storage at -20°C is recommended, which can maintain stability for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year, or at -20°C for shorter periods (up to one month). It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
-
Question: I left my this compound solution at room temperature for an extended period. Is it still usable?
-
Answer: Prolonged exposure of this compound solutions to room temperature is not recommended as it can lead to degradation. The rate of degradation at room temperature has not been extensively quantified, so it is advisable to prepare fresh solutions for critical experiments. If you suspect degradation, it is best to discard the solution and prepare a new one from a properly stored stock.
-
-
Question: Should I protect this compound solutions from light?
2. Solubility and Solution Preparation
-
Question: I'm having trouble dissolving this compound in DMSO. What could be the issue?
-
Answer: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). If you are experiencing solubility issues, consider the following:
-
Hygroscopic DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many organic compounds. Always use fresh, anhydrous, high-purity DMSO.
-
Concentration: Ensure you are not exceeding the solubility limit of this compound in DMSO.
-
Sonication: Gentle warming and brief sonication can aid in the dissolution of the compound.
-
-
-
Question: My this compound precipitated out of the aqueous buffer after I diluted it from the DMSO stock. How can I prevent this?
-
Answer: This is a common issue when diluting a DMSO stock solution into an aqueous buffer, as the compound may have low aqueous solubility. To mitigate this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1%, to avoid solvent effects on your experiment and to maintain compound solubility.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer to gradually decrease the DMSO concentration.
-
Vortexing during Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and thorough mixing, which can help prevent localized high concentrations and subsequent precipitation.
-
Use of Pluronic F-68: For some in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous buffer can help maintain the solubility of hydrophobic compounds.
-
-
3. Potential Degradation Pathways
-
Question: What are the likely chemical groups in this compound that are susceptible to degradation?
-
Answer: Based on the chemical structure of this compound, two functional groups are of particular note for potential degradation:
-
Sulfonamide Group: Sulfonamides can be susceptible to hydrolysis, especially under strong acidic or basic conditions. While generally stable at neutral pH, prolonged exposure to non-neutral pH in aqueous solutions could lead to cleavage of the sulfonamide bond.
-
Guanidine (B92328) Group: The guanidine group is a strong base and is typically protonated at physiological pH. While the guanidinium (B1211019) ion is resonance-stabilized, the guanidine group can undergo hydrolysis to form urea (B33335) and an amine, particularly under harsh pH and temperature conditions.
-
-
-
Question: How can I minimize the risk of hydrolytic degradation during my experiments?
-
Answer: To minimize hydrolysis, it is recommended to:
-
Prepare fresh working solutions in your experimental buffer just before use.
-
Avoid prolonged storage of this compound in aqueous buffers, especially at non-neutral pH.
-
If your experiment requires incubation at elevated temperatures, consider the potential for accelerated hydrolysis and include appropriate controls.
-
-
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep desiccated. |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO. |
| Aqueous Working Solution | 2-8°C | Prepare fresh daily | Prone to precipitation and potential hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.858 mg of this compound (Molecular Weight: 385.83 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.858 mg of powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: uPA Chromogenic Activity Assay for Testing this compound Inhibition
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer from your DMSO stock solution. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
In a 96-well plate, add a fixed amount of human uPA to each well (except for the blank).
-
Add the different concentrations of the this compound dilutions to the wells containing uPA. Include a vehicle control (assay buffer with the same final DMSO concentration but no inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic uPA substrate to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction (change in absorbance per unit time) is proportional to the uPA activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: uPA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound in a uPA activity assay.
Caption: Troubleshooting logic for unexpected results with this compound.
Addressing off-target effects of UK-371804 in cellular assays
Welcome to the technical support center for UK-371804. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the urokinase-type plasminogen activator (uPA).[1][2] It acts as a competitive inhibitor, binding to the active site of uPA and preventing the conversion of plasminogen to plasmin. This inhibition blocks the subsequent proteolytic cascade involved in processes such as cell migration and invasion.
Q2: What are the known potency and selectivity values for this compound?
A2: this compound exhibits high affinity for its primary target and significant selectivity over related proteases. The key quantitative data is summarized in the table below.
| Parameter | Value | Target/System | Reference |
| Ki | 10 nM | uPA (urokinase-type plasminogen activator) | [1][2] |
| IC50 | 0.89 µM | Exogenous uPA in human chronic wound fluid | [1][2] |
| Selectivity | ~4000-fold | vs. tPA (tissue-type plasminogen activator) | [1][2] |
| Selectivity | ~2700-fold | vs. Plasmin | [1][2] |
Q3: I am observing a cellular phenotype at a concentration much higher than the Ki for uPA. Could this be an off-target effect?
A3: It is possible. While this compound is highly selective, at higher concentrations, it may interact with other cellular targets. A significant discrepancy between the biochemical potency (Ki) and the effective concentration in a cellular assay can be an indication of off-target activity. It is crucial to perform a dose-response experiment to determine if the observed phenotype correlates with the known on-target potency.
Q4: How can I begin to investigate potential off-target effects of this compound in my experiments?
A4: A systematic approach is recommended. Start by performing a thorough literature search for any reported off-target activities of this compound or structurally related compounds. Subsequently, employ orthogonal methods to validate your observations. This can include using a structurally unrelated uPA inhibitor to see if the same phenotype is produced, or using genetic approaches like siRNA or CRISPR to knock down the intended target (uPA) and compare the phenotype to that of this compound treatment.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your cellular assays.
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular response that is not readily explained by the inhibition of the uPA signaling pathway.
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
-
Dose-Response Analysis: Determine the EC50 of the observed phenotype. If the EC50 is significantly higher than the Ki for uPA, it may suggest an off-target effect.
-
Orthogonal Pharmacological Validation: Use a structurally distinct uPA inhibitor. If the same phenotype is observed at a similar effective concentration relative to its Ki, the effect is more likely on-target.
-
Genetic Validation: Use siRNA or CRISPR to reduce the expression of uPA. If this recapitulates the phenotype observed with this compound, it strongly supports an on-target effect.
Issue 2: High Levels of Cell Toxicity Observed
You observe significant cytotoxicity at concentrations intended to be specific for uPA inhibition.
Caption: Troubleshooting workflow for high cellular toxicity.
-
Determine Cytotoxicity IC50: Establish a clear concentration at which toxicity occurs.
-
Cellular Thermal Shift Assay (CETSA): Confirm that this compound is engaging with uPA at non-toxic concentrations in your cellular system.
-
Affinity Chromatography: To identify potential off-targets, immobilize a derivative of this compound on a solid support and use it to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Rescue Experiment: If a potential off-target is identified, overexpress a drug-resistant mutant of that off-target in your cells. If the cells become resistant to the toxic effects of this compound, this confirms the off-target liability.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the verification of target engagement of this compound with uPA in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Western blot reagents and antibodies (anti-uPA and loading control)
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble uPA by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Affinity Chromatography for Off-Target Identification
This protocol aims to identify proteins that interact with this compound.
Materials:
-
Chemically modified this compound with a linker for immobilization
-
Activated chromatography resin (e.g., NHS-activated sepharose)
-
Cell lysate
-
Wash buffer
-
Elution buffer
-
Mass spectrometry facility
Methodology:
-
Ligand Immobilization: Covalently couple the modified this compound to the activated resin according to the manufacturer's instructions.
-
Binding: Incubate the cell lysate with the this compound-coupled resin to allow for binding of target and off-target proteins.
-
Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using an appropriate elution buffer (e.g., containing a high concentration of free this compound, or by changing pH).
-
Identification: Identify the eluted proteins by mass spectrometry.
Protocol 3: Rescue Experiment
This protocol is designed to validate a putative off-target identified, for example, through affinity chromatography.
Materials:
-
Cell line of interest
-
Expression vector for the wild-type putative off-target protein
-
Expression vector for a drug-resistant mutant of the off-target protein
-
Transfection reagents
-
This compound
-
Assay reagents for the observed phenotype (e.g., cell viability assay)
Methodology:
-
Transfection: Transfect the cells with the wild-type or drug-resistant mutant expression vector.
-
Treatment: Treat the transfected cells with a range of concentrations of this compound.
-
Phenotypic Analysis: Perform the relevant cellular assay to assess the phenotype (e.g., cytotoxicity).
-
Data Analysis: Compare the dose-response curves. If the cells expressing the drug-resistant mutant show a rightward shift in the dose-response curve compared to the wild-type expressing cells, it confirms that the phenotype is mediated by this off-target.
Signaling Pathway Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical off-target effect leading to cytotoxicity.
References
Technical Support Center: Overcoming Poor Bioavailability of UK-371804 In Vivo
Welcome to the technical support center for UK-371804. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor in vivo bioavailability of this compound, a potent urokinase-type plasminogen activator (uPA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA) with a Ki of 10 nM.[1][2][3][4] It demonstrates high selectivity, being 4000-fold more selective for uPA over tissue plasminogen activator (tPA) and 2700-fold over plasmin.[1][3] By inhibiting uPA, this compound interferes with the conversion of plasminogen to plasmin, a key process in fibrinolysis and extracellular matrix degradation.
Q2: I am observing low efficacy of this compound in my in vivo experiments. Could this be related to poor bioavailability?
A2: Yes, low efficacy in vivo, despite proven in vitro potency, is often a result of poor bioavailability. This means that the compound may not be reaching the systemic circulation in sufficient concentrations to exert its therapeutic effect. Common causes for poor bioavailability of small molecules like this compound include low aqueous solubility, poor membrane permeability, and rapid metabolism.[5][6]
Q3: What is the known solubility of this compound?
A3: The solubility of this compound in DMSO is approximately 8.33 mg/mL (21.59 mM).[1] Its aqueous solubility is not explicitly stated in the available literature but is likely to be low, a common characteristic of compounds in its class.
Q4: Are there any published in vivo studies for this compound?
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
This is a primary indicator of poor bioavailability. The following steps can be taken to troubleshoot this issue:
1. Re-evaluate Formulation Strategy:
-
Problem: The compound is not adequately dissolved or stable in the vehicle.
-
Solution: Experiment with different formulation strategies to enhance solubility and absorption. Refer to the tables below for a comparison of common approaches.
2. Assess Compound Stability:
-
Problem: this compound may be degrading in the formulation or in the gastrointestinal tract.
-
Solution: Perform stability studies of this compound in your chosen vehicle at relevant temperatures. Also, consider potential metabolism in the gut wall and liver (first-pass metabolism).
3. Consider Alternative Routes of Administration:
-
Problem: Oral administration may not be suitable due to extensive first-pass metabolism or poor absorption.
-
Solution: If your experimental design allows, consider intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) administration to bypass the gastrointestinal tract. An IV administration will provide a baseline for 100% bioavailability.
Data Presentation: Comparison of Formulation Strategies
The following tables summarize various formulation strategies that can be employed to enhance the bioavailability of poorly soluble drugs like this compound.
Table 1: Aqueous-Based Formulations
| Formulation Type | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of a water-miscible solvent (e.g., PEG300, propylene (B89431) glycol) with water. | Simple to prepare. | Can have toxicity issues at high concentrations. May not be suitable for all compounds. |
| Surfactants (Micellar Solutions) | Use of surfactants (e.g., Tween-80, Cremophor EL) above their critical micelle concentration to form micelles that encapsulate the drug. | Can significantly increase solubility. | Potential for in vivo toxicity. Drug may precipitate upon dilution in the GI tract. |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their apparent solubility. | Well-established safety profile for some cyclodextrins. Can improve stability. | Drug loading capacity can be limited. |
Table 2: Lipid-Based Formulations
| Formulation Type | Description | Advantages | Disadvantages |
| Oil Solutions | The drug is dissolved in a pharmaceutically acceptable oil (e.g., corn oil, sesame oil). | Simple to prepare for lipophilic drugs. | Limited to highly lipophilic compounds. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[7] | Enhances solubility and can improve lymphatic uptake, bypassing first-pass metabolism.[7] | Requires careful formulation development and optimization. |
| Solid Lipid Nanoparticles (SLN) | The drug is encapsulated within a solid lipid matrix, forming nanoparticles. | Can improve oral bioavailability and provide controlled release.[8] | More complex manufacturing process. |
Table 3: Particle Size Reduction Strategies
| Formulation Type | Description | Advantages | Disadvantages |
| Micronization | Reducing the particle size of the drug to the micrometer range to increase the surface area for dissolution. | A well-established and relatively simple technique. | May not be sufficient for very poorly soluble compounds. |
| Nanonization (Nanosuspensions) | Reducing the particle size to the nanometer range, often stabilized by surfactants or polymers. | Significantly increases dissolution velocity and saturation solubility.[9] | Requires specialized equipment (e.g., high-pressure homogenizers, wet mills).[9] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
This protocol is a starting point and may require optimization for this compound.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).[1]
-
In a sterile tube, add 1 part of the DMSO stock solution.
-
Add 4 parts of PEG300 and mix thoroughly until a clear solution is formed.
-
Add 0.5 parts of Tween-80 and mix again.
-
Finally, add 4.5 parts of saline and vortex until the solution is homogenous. This will yield a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
The final concentration of this compound in this example would be 0.83 mg/mL. Adjust the initial stock concentration as needed for your target dose.
-
Administer to animals via oral gavage. Prepare fresh daily.
-
Protocol 2: General Procedure for a Pharmacokinetic Study
-
Animal Model: Select an appropriate animal model (e.g., mice, rats). Ensure compliance with all institutional animal care and use guidelines.
-
Dosing:
-
Administer this compound in the chosen formulation via the desired route (e.g., oral gavage, IP injection).
-
Include a vehicle-only control group.
-
For determining absolute bioavailability, an IV administration group is necessary.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant (e.g., EDTA).
-
The number of animals and sampling schedule should be designed to capture the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. 美国GlpBio - this compound | Cas# 256477-09-5 [glpbio.cn]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Documents - Servicio Gallego de Salud [portalcientifico.sergas.gal]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating UK-371804 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential toxicity of UK-371804 in primary cell cultures.
Introduction to this compound
This compound is a potent and highly selective inhibitor of the urokinase-type plasminogen activator (uPA). It functions by blocking the catalytic activity of uPA, a serine protease critically involved in extracellular matrix degradation, cell migration, and tissue remodeling. While its therapeutic potential is significant, its application in primary cell cultures requires careful consideration of potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of urokinase-type plasminogen activator (uPA), binding to its active site with high affinity (Ki = 10 nM). This binding prevents uPA from converting plasminogen to plasmin, a key step in the proteolytic cascade involved in tissue remodeling and cell migration. This compound exhibits high selectivity for uPA over other serine proteases like tissue-type plasminogen activator (tPA) and plasmin.
Q2: What are the potential signs of this compound toxicity in my primary cell culture?
A2: Signs of toxicity can manifest in several ways, including:
-
Morphological Changes: Observe cells for rounding, detachment from the culture surface, membrane blebbing, or the appearance of apoptotic bodies.
-
Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays such as MTT or Trypan Blue exclusion.
-
Decreased Proliferation: A slower rate of cell division compared to control cultures.
-
Increased Cell Death: An increase in markers of apoptosis or necrosis, which can be assessed using specific assays.
Q3: Are primary cells more sensitive to drug-induced toxicity than cell lines?
A3: Yes, primary cells are often more sensitive to drug-induced toxicity than immortalized cell lines. This is because they are not genetically altered and more closely resemble the in vivo state of cells within a tissue. Therefore, it is crucial to carefully optimize experimental conditions when working with primary cells and a new compound like this compound.
Q4: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A4: The best approach is to perform a dose-response experiment. This involves treating your primary cells with a range of this compound concentrations and assessing cell viability after a specific incubation period. This will allow you to determine the IC50 (the concentration that causes 50% inhibition of a biological function) and the maximum concentration that does not significantly affect cell viability.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in primary cell cultures and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death even at low concentrations of this compound. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the primary cells at the concentration used. | - Ensure the final solvent concentration in the culture medium is minimal (typically ≤0.1% for DMSO).- Include a solvent-only control in your experiments to assess its effect on cell viability. |
| Cell Type Sensitivity: The specific type of primary cell you are using may be particularly sensitive to uPA inhibition or the compound itself. | - Review the literature for any published data on the effects of uPA inhibitors on your specific cell type.- Consider using a lower starting concentration range in your dose-response experiments. | |
| Suboptimal Culture Conditions: Stressed cells due to poor culture conditions (e.g., improper media, pH, temperature, or high confluence) can be more susceptible to drug toxicity. | - Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment.- Use the recommended medium and supplements for your specific cell type. | |
| Inconsistent results between experiments. | Variability in this compound Preparation: Inaccurate dilutions or degradation of the compound can lead to variability. | - Prepare fresh dilutions of this compound from a stock solution for each experiment.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Variability in Cell Health: The passage number and overall health of primary cells can vary between batches, affecting their response to the compound. | - Use cells from a consistent passage number for all related experiments.- Monitor cell morphology and viability before each experiment. | |
| Precipitation of this compound in the culture medium. | Poor Solubility: The compound may have limited solubility in the culture medium, especially at higher concentrations. | - Ensure the stock solution is fully dissolved before further dilution.- Consider using a different solvent or a lower final concentration if precipitation persists. |
Experimental Protocols
Dose-Response Cytotoxicity Assay using MTT
This protocol determines the concentration-dependent effect of this compound on the viability of primary cells.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to attach and stabilize for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a stock solution. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and replace it with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the collected supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis solution).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described previously.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Dose-Response of this compound on Primary Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Table 2: Cytotoxicity of this compound in Primary Cells (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| Positive Control (Lysis Buffer) | 100 |
Table 3: Effect of this compound on Apoptosis in Primary Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | |||
| This compound (Concentration X) | |||
| This compound (Concentration Y) |
Visualizations
Urokinase-type Plasminogen Activator (uPA) Signaling Pathway
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Adjusting UK-371804 dosage for different cancer models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using UK-371804, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the urokinase-type plasminogen activator (uPA).[1] It specifically targets the active form of uPA, thereby preventing the conversion of plasminogen to plasmin. This inhibition of the uPA system disrupts the proteolytic cascade that is crucial for the degradation of the extracellular matrix (ECM), a process heavily involved in cancer cell invasion and metastasis.[1]
Q2: In which cancer models has this compound been tested?
This compound has been evaluated in a 3D in vitro model of colorectal cancer.[1] In this model, it was shown to reduce cancer cell invasion and limit matrix remodeling.[1] While the uPA system is a target in various cancers, including breast, pancreatic, and bladder cancer, specific data on the use of this compound in other cancer models is limited in publicly available literature.
Q3: What is a recommended starting concentration for in vitro studies?
Based on published research in a colorectal cancer model, a concentration of 10 µM this compound was found to be effective in a 3D tumouroid model.[1] This concentration was optimized using a 2D cell viability assay.[1] It is recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental setup.
Troubleshooting Guides
In Vitro Experimentation
Issue: Low efficacy or no effect observed in my cancer cell line.
-
Possible Cause 1: Suboptimal Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value for your specific cancer cell line. Test a range of concentrations (e.g., from 0.1 µM to 50 µM) and assess the relevant endpoint (e.g., invasion, proliferation, uPA activity).
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Troubleshooting Step: Confirm the expression of uPA and its receptor (uPAR) in your cancer cell line. Cell lines with low or absent uPA/uPAR expression may not be sensitive to this compound.
-
-
Possible Cause 3: Compound Instability.
-
Troubleshooting Step: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions in media for each experiment.
-
In Vivo Experimentation
Issue: How do I determine the correct dosage for my animal model?
-
Step 1: Literature Review of Similar Compounds.
-
Research the in vivo dosages of other uPA inhibitors with similar mechanisms of action that have been tested in relevant cancer models. This can provide a starting point for dose-range finding studies.
-
-
Step 2: In Vitro to In Vivo Extrapolation.
-
While not always directly predictive, in vitro efficacy data can help in estimating a potential therapeutic dose range.
-
-
Step 3: Dose-Ranging/Toxicity Study.
-
It is crucial to perform a dose-ranging study in a small cohort of animals to determine the maximum tolerated dose (MTD). Start with a low dose and escalate gradually while monitoring for signs of toxicity (e.g., weight loss, behavioral changes, etc.).
-
-
Step 4: Efficacy Study.
-
Once the MTD is established, design an efficacy study with several dose levels below the MTD to identify a dose that provides a therapeutic effect with minimal toxicity.
-
Issue: How should I formulate this compound for in vivo administration?
The formulation will depend on the route of administration. For intraperitoneal or oral administration, a common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for animal administration, such as a mixture of PEG300, Tween-80, and saline, or corn oil. It is essential to ensure the final concentration of the organic solvent is low and well-tolerated by the animals. Always perform a small-scale formulation test to check for solubility and stability before preparing the bulk formulation for your study.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Model | Reference |
| Ki (uPA) | 10 nM | Cell-free assay | [2] |
| IC50 (uPA in wound fluid) | 0.89 µM | Human chronic wound fluid | [3] |
| Effective Concentration | 10 µM | 3D colorectal cancer tumouroids | [1] |
Experimental Protocols
Protocol 1: 3D Colorectal Cancer Tumouroid Invasion Assay (Adapted from Munro et al., 2023) [1]
-
Cell Culture: Culture HCT 116 colorectal cancer cells in appropriate media.
-
Tumouroid Formation: Generate tumouroids by seeding cells in a suitable 3D culture system (e.g., Matrigel).
-
Treatment: On day 2 of culture, treat the tumouroids with 10 µM this compound diluted in the culture medium. The vehicle control should contain the same concentration of the solvent (e.g., 0.1% DMSO). Replace the medium with fresh treatment every 48 hours.
-
Invasion Assessment: After a set period (e.g., 7 days), fix and stain the tumouroids to visualize cell invasion into the surrounding matrix. This can be done using immunofluorescence for markers like cytokeratin.
-
Quantification: Quantify the extent of invasion by measuring the area or distance of cell migration from the primary tumouroid.
Mandatory Visualization
Caption: The uPA/uPAR signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for adjusting this compound dosage in cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in mice of four oligomer-conjugated polymers for amplification targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UK-371804 for Invasion Assays
Welcome to the technical support center for the use of UK-371804 in invasion assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise when using this compound in cellular invasion assays.
Q1: What is the optimal concentration of this compound to use in a cell-based invasion assay?
A1: The optimal concentration of this compound can be cell-line dependent. However, a recent study on colorectal cancer cell lines in a 3D tumouroid model demonstrated effective inhibition of cancer cell invasion at a concentration of 10 μM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: I am not observing a significant inhibition of invasion with this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of inhibitory effect:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. As mentioned, 10 μM has been shown to be effective in a 3D model, but this may need optimization for your system.[1]
-
Cell Line-Specific uPA Expression: The target of this compound is the urokinase-type plasminogen activator (uPA). The level of uPA expression and its importance in driving invasion can vary significantly between different cancer cell lines. It is advisable to confirm uPA expression and activity in your cell line of interest.
-
Alternative Invasion Pathways: Cancer cells can utilize multiple pathways for invasion. If your cell line relies heavily on uPA-independent mechanisms, the effect of a uPA-specific inhibitor like this compound may be limited.
-
Experimental Setup: General issues with the invasion assay setup, such as incorrect Matrigel concentration, inappropriate cell seeding density, or a weak chemoattractant gradient, can also mask the effect of the inhibitor.
Q3: I am observing unexpected or off-target effects. What is known about the selectivity of this compound?
A3: this compound is a highly selective inhibitor of uPA. It exhibits a 4000-fold selectivity over tissue plasminogen activator (tPA) and a 2700-fold selectivity over plasmin.[2][3][4] While a comprehensive off-target screening against a broad panel of kinases or other proteases is not publicly available, its high selectivity for uPA is a key feature. If you suspect off-target effects, consider the following:
-
Dose-Response: Are the unexpected effects observed only at very high concentrations? This might suggest off-target activity.
-
Control Experiments: Include appropriate controls, such as a different uPA inhibitor (e.g., amiloride (B1667095) or WX-UK1) or a vehicle-only control, to help differentiate between on-target and potential off-target effects.[5][6][7]
-
Phenotypic Analysis: Carefully characterize the observed phenotype to see if it aligns with known functions of uPA or suggests the involvement of other pathways.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[4] For stock solutions, dissolve the compound in high-quality, anhydrous DMSO.
-
Stock Solution Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[2]
-
Working Solution Preparation: Prepare fresh working solutions by diluting the DMSO stock in your cell culture medium immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.1%.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Urokinase-type Plasminogen Activator (uPA) | [2][3] |
| Ki (uPA) | 10 nM | [2][3][4] |
| IC50 (exogenous uPA in human chronic wound fluid) | 0.89 μM | [2][3][4] |
| Selectivity vs. tPA | 4000-fold | [2][3][4] |
| Selectivity vs. Plasmin | 2700-fold | [2][3][4] |
| Effective Concentration in 3D Invasion Assay | 10 μM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate the uPA signaling pathway and a general workflow for an invasion assay using this compound.
Caption: The uPA signaling cascade leading to ECM degradation and cell invasion.
Caption: A generalized workflow for conducting a cell invasion assay with this compound.
Detailed Experimental Protocol: Transwell Invasion Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell invasion using a Transwell assay.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
DMSO (anhydrous)
-
Cells of interest
-
Chemoattractant (e.g., Fetal Bovine Serum - FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 2% ethanol)
-
Cotton swabs
-
Microscope with a camera
Procedure:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with ice-cold, serum-free cell culture medium.
-
Add a thin layer (e.g., 50-100 µl) of the diluted Matrigel to the upper chamber of the Transwell inserts.
-
Incubate the coated inserts at 37°C for at least 1 hour to allow for gelation.
-
-
Cell Preparation:
-
Culture cells to approximately 80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest the cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Resuspend the cells in serum-free medium at the desired concentration (e.g., 1 x 10^5 cells/ml).
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound and a vehicle control (DMSO) in serum-free medium at the desired final concentrations.
-
-
Assay Setup:
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add the this compound working solution or vehicle control to the upper chamber with the cells.
-
In the lower chamber, add cell culture medium containing a chemoattractant (e.g., 10% FBS).
-
Ensure that the bottom of the insert is in contact with the medium in the lower chamber and that there are no air bubbles.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for your cell line (typically 24-72 hours).
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the upper surface of the insert membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the insert in a staining solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells on the lower surface of the membrane using a microscope. Capture images from multiple random fields for each insert and quantify the average number of invaded cells.
-
-
Data Analysis:
-
Compare the number of invaded cells in the this compound-treated groups to the vehicle control group.
-
Express the data as a percentage of invasion relative to the control.
-
Perform statistical analysis to determine the significance of any observed inhibition.
-
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiloride and urinary trypsin inhibitor inhibit urothelial cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent UK-371804 activity across experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent activity of UK-371804 across experimental batches.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that can lead to variability in the performance of this compound, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA).
Compound Handling and Storage
Question: My this compound activity seems to have decreased over time. How should I properly store the compound?
Answer: Proper storage is critical for maintaining the activity of this compound. Inconsistent storage conditions are a common source of variability between experimental batches.
-
Powder Form: this compound as a solid powder is stable for extended periods when stored correctly. Vendor recommendations suggest that the powder is stable for at least three years when stored at -20°C.[1][2] Some suppliers also indicate stability for up to two years at 4°C.[1]
-
In Solvent: Once dissolved, the stability of this compound is more limited. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] For long-term storage, aliquots should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1] For shorter-term storage of up to a month, -20°C is also suitable.[2]
Summary of Storage Recommendations:
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | ≥ 3 years[1][2] |
| Powder | 4°C | 2 years[1] |
| In Solvent (DMSO) | -80°C | 2 years[1] |
| In Solvent (DMSO) | -20°C | 1 year[1] |
Question: I'm having trouble dissolving this compound. What is the best solvent and procedure?
Answer: this compound is soluble in DMSO.[1][2][3] It is important to use high-quality, anhydrous (dry) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2] If you experience difficulty in dissolving this compound, gentle warming and/or sonication may be used to aid dissolution. For in vivo experiments, working solutions can be prepared, but it is recommended to use them on the same day they are made.[1]
Experimental Conditions
Question: I am observing inconsistent inhibition of uPA activity between experiments. What factors in my assay could be causing this?
Answer: Several factors during the experiment can lead to variable this compound activity.
-
Buffer Composition: Certain buffer components can interfere with the assay. For instance, high concentrations of some salts or the presence of chelating agents (if metalloproteases are a concern) could indirectly affect the results. It is recommended to use a consistent and well-defined buffer system for all experiments.
-
Adsorption to Labware: Small molecule inhibitors can sometimes adsorb to the surface of laboratory plastics and glassware, reducing the effective concentration in the assay. To minimize this, consider using low-adhesion polypropylene (B1209903) labware. If glassware must be used, pre-treating it with a silanizing agent can help to reduce adsorption.
-
Presence of Other Proteases: If you are using complex biological samples (e.g., cell lysates, tissue extracts), the presence of other proteases could degrade the uPA or this compound. The inclusion of a broad-spectrum protease inhibitor cocktail (excluding serine protease inhibitors if uPA is your target) may be necessary.
Troubleshooting Workflow for Inconsistent Activity:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Mechanism of Action and Selectivity
Question: How does this compound inhibit uPA and how selective is it?
Answer: this compound is a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA), which is a serine protease.[1][2] It has a Ki (inhibition constant) of 10 nM for uPA.[1][2] Its selectivity is a key feature, being approximately 4000-fold more selective for uPA over tissue plasminogen activator (tPA) and 2700-fold over plasmin.[2] This high selectivity is important for minimizing off-target effects in experiments.
Signaling Pathway Context:
Caption: Simplified diagram of this compound's inhibitory action on the uPA pathway.
Experimental Protocols
Key Experimental Parameters
The following table summarizes key quantitative data for the use of this compound in experimental settings.
| Parameter | Value | Reference |
| Ki (uPA) | 10 nM | [1][2] |
| IC50 (human chronic wound fluid) | 0.89 µM | [1][2] |
| Selectivity vs. tPA | ~4000-fold | [2] |
| Selectivity vs. Plasmin | ~2700-fold | [2] |
Protocol: Chromogenic uPA Activity Assay
This protocol is a general guideline for measuring uPA activity and its inhibition by this compound using a chromogenic substrate.
Materials:
-
Purified uPA enzyme
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl or PBS at a consistent pH)
-
Chromogenic uPA substrate (e.g., S-2444)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the uPA enzyme to the desired working concentration in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. Remember to include a vehicle control (DMSO diluted to the same final concentration as in the inhibitor wells).
-
Reconstitute the chromogenic substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add a fixed volume of the diluted uPA enzyme to each well of the 96-well plate (except for the blank wells).
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline-based substrates) in kinetic mode for a set period.
-
The rate of change in absorbance is proportional to the uPA activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for a uPA Inhibition Assay:
References
Validation & Comparative
A Comparative Guide to the Efficacy of UK-371804 and Other Urokinase Plasminogen Activator (uPA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the urokinase plasminogen activator (uPA) inhibitor UK-371804 with other notable uPA inhibitors. The following sections present a comprehensive overview of their comparative efficacy, supported by quantitative data from experimental studies, detailed methodologies of key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to uPA and its Inhibition
Urokinase plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration. The uPA system is centrally involved in the activation of plasminogen to plasmin, which in turn can degrade components of the extracellular matrix (ECM). This activity is essential for processes like wound healing but is also co-opted by cancer cells to facilitate invasion and metastasis. Consequently, the inhibition of uPA has emerged as a promising therapeutic strategy for various diseases, including cancer and chronic wounds.
This compound is a potent and selective small molecule inhibitor of uPA. This guide compares its efficacy against other well-documented uPA inhibitors: WX-UK1 (Mesupron®), Amiloride, and B428.
Quantitative Efficacy Comparison of uPA Inhibitors
The following table summarizes the key efficacy data for this compound and its comparators. The data is presented to facilitate a clear and direct comparison of their inhibitory potential against uPA.
| Inhibitor | Target | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Selectivity | Key In Vitro/In Vivo Findings |
| This compound | uPA | 10 nM[1][2][3][4][5] | 0.89 µM (in human chronic wound fluid)[2][3] | ~4000-fold vs. tPA, ~2700-fold vs. plasmin[3][4] | Inhibits exogenous uPA activity in a porcine excisional wound model.[2][3] |
| WX-UK1 (Mesupron®) | uPA | 0.41 µM[6] | - | Serine protease inhibitor | Reduces tumor growth and metastasis in preclinical cancer models.[6][7] Has been evaluated in Phase I and II clinical trials for cancer.[7][8] |
| Amiloride | uPA | 2.8 µM (human uPA), 1.7 µM (mouse uPA)[9] | - | Also inhibits Na+/H+ exchanger (NHE1)[10] | Suppresses the invasive capacity of human breast cancer cells in vitro.[11][12] Reduces tumor growth and metastasis in rodent models.[10][13] |
| B428 | uPA | 100 nM (human uPA), 82 nM (mouse uPA)[9] | - | High selectivity over tPA and plasmin[9] | Suppresses the invasive capacity of human breast cancer cells in vitro.[11][12] Attenuated the activity and expression of MMP-9 in an in vitro model.[14] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the uPA signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: The uPA signaling cascade leading to ECM degradation and cell migration.
Caption: A generalized workflow for evaluating the efficacy of uPA inhibitors.
Detailed Experimental Protocols
Below are detailed protocols for key experiments cited in the comparison. These protocols are based on established methodologies and provide a framework for the reproducible assessment of uPA inhibitor efficacy.
uPA Enzymatic Inhibition Assay
This protocol outlines a standard method for determining the inhibitory constant (Ki) or IC50 value of a compound against uPA.
Materials:
-
Purified human uPA enzyme
-
Chromogenic or fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-pNA or a commercial kit)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Serially dilute the inhibitor stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed amount of uPA enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control well with solvent only (no inhibitor).
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified pre-incubation time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the uPA substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take kinetic readings over a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
In Vitro Scratch (Wound Healing) Assay
This assay assesses the effect of a uPA inhibitor on the collective migration of a cell monolayer, simulating the process of wound closure.
Materials:
-
Fibroblast or keratinocyte cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Test inhibitor
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Seed the cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add fresh serum-free medium containing different concentrations of the test inhibitor to the wells. Include a vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) for up to 48 hours or until the scratch is closed in the control wells.
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition and compare the effect of the inhibitor to the control.
Porcine Excisional Wound Model
This in vivo model is used to evaluate the effect of topically applied uPA inhibitors on wound healing in skin that is anatomically and physiologically similar to human skin.
Materials:
-
Domestic swine
-
General anesthesia and analgesics
-
Surgical instruments for creating full-thickness excisional wounds
-
Topical formulation of the test inhibitor (e.g., this compound in a hydrogel base)
-
Vehicle control formulation
-
Wound dressings
-
Biopsy punches
Procedure:
-
Anesthetize the pig and prepare the dorsal skin for surgery.
-
Create multiple, standardized full-thickness excisional wounds on the back of the animal.
-
Topically apply the inhibitor formulation or the vehicle control to the wounds according to the study design.
-
Cover the wounds with appropriate dressings.
-
Administer the treatments daily or as required by the protocol.
-
Monitor the wounds regularly, documenting the rate of wound closure through photography and planimetry.
-
At specified time points, collect full-thickness biopsies from the wound sites for histological analysis.
-
Evaluate the biopsies for parameters such as re-epithelialization, granulation tissue formation, and inflammation.
-
At the end of the study, euthanize the animal and collect final tissue samples.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other uPA inhibitors. This compound demonstrates high potency and selectivity for uPA, with promising results in a preclinical wound healing model. WX-UK1 has advanced to clinical trials in oncology, highlighting its potential in cancer therapy. Amiloride and B428 also show efficacy in preclinical cancer models, though their selectivity profiles may differ.
The choice of a uPA inhibitor for a specific research or therapeutic application will depend on the desired potency, selectivity, and the pathological context. The data and protocols presented in this guide are intended to assist researchers in making informed decisions and in designing further comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a porcine excisional wound model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.virginia.edu [med.virginia.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
A Head-to-Head Comparison of UK-371804 and Amiloride as Urokinase-Type Plasminogen Activator (uPA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of urokinase-type plasminogen activator (uPA): UK-371804 and amiloride (B1667095). uPA is a serine protease critically involved in cancer progression, invasion, and metastasis, making it a key target for therapeutic intervention. This document summarizes their inhibitory potency, selectivity, and effects on cellular processes, supported by experimental data and detailed methodologies.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for this compound and amiloride based on available literature. Direct comparison should be approached with caution, as experimental conditions may vary between studies.
Table 1: Inhibitory Potency against uPA
| Inhibitor | Ki (Inhibition Constant) | IC50 (Half-Maximal Inhibitory Concentration) | Experimental Context |
| This compound | 10 nM[1][2][3][4] | 0.89 µM[1][3][4] | Inhibition of exogenous uPA in human chronic wound fluid.[1][3][4] |
| Amiloride | ~7 µM[5] | 16.6 µM | Using 0.5 mM Z-GGR-AMC substrate.[2] |
| Note: Some studies report a Ki of 2.4 µM. |
Table 2: Selectivity Profile
| Inhibitor | Selectivity over tPA (tissue Plasminogen Activator) | Selectivity over Plasmin | Other Notable Selectivity Information |
| This compound | ~4000-fold[1][2][3][4] | ~2700-fold[1][2][3][4] | High selectivity against a panel of other serine proteases. |
| Amiloride | Does not affect tPA activity at relevant concentrations.[1] | Does not affect plasmin activity at relevant concentrations.[1] | Also inhibits the epithelial sodium channel (ENaC) and the Na+/H+ exchanger.[6] Analogs have been developed with improved selectivity for uPA.[1] |
Table 3: Effects on Cell Migration and Invasion
| Inhibitor | Cell Line | Assay | Concentration | Effect |
| This compound | HCT 116 (colorectal cancer) | 3D tumouroid invasion assay | 10 µM | Reduced cancer cell invasion. |
| Amiloride | HeLa (cervical cancer) | Scratch assay (Migration) | 50, 100, 150 µmol/l | Significant reduction in cell migration at all concentrations.[7] |
| HeLa (cervical cancer) | Transwell invasion assay | 50, 100, 150 µmol/l | Significant decrease in the number of invading cells in a dose-dependent manner.[7] |
Mechanism of Action and Signaling Pathway
Both this compound and amiloride are competitive inhibitors that target the active site of the uPA serine protease.[1] By blocking uPA's enzymatic activity, they prevent the conversion of plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), thereby facilitating cancer cell invasion and metastasis.[1]
The uPA system plays a central role in a complex signaling cascade that promotes tumor progression. The binding of uPA to its cell surface receptor (uPAR) localizes proteolytic activity to the leading edge of migrating cells and initiates intracellular signaling pathways that regulate cell adhesion, proliferation, and survival.
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Selectivity Profiles of UK-371804 and WX-UK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of two widely studied serine protease inhibitors: UK-371804 and WX-UK1. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their specific needs.
Quantitative Selectivity Data
The following table summarizes the inhibitory potency (Ki) and selectivity of this compound and WX-UK1 against various serine proteases. This data highlights the distinct selectivity profiles of the two compounds.
| Target Protease | This compound | WX-UK1 |
| Urokinase-type Plasminogen Activator (uPA) | Ki = 10 nM[1][2] | Ki ≈ 0.41 - 1 µM |
| Tissue-type Plasminogen Activator (tPA) | ~4000-fold less potent than for uPA[1][2] | Data not available |
| Plasmin | ~2700-fold less potent than for uPA[1][2] | Data not available |
| Human Trypsin-2 | Data not available | Ki = 75 nM |
| Human Trypsin-3 | Data not available | Ki = 19 nM |
| Other Trypsin-like Proteases | High selectivity for uPA[3] | Potent inhibitor of Trypsin-1, Trypsin-6, and Matriptase-1 |
Key Differences in Selectivity
This compound is a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA).[1][2] Its selectivity for uPA over other closely related serine proteases like tissue-type plasminogen activator (tPA) and plasmin is a key characteristic, making it a valuable tool for studies focused specifically on the role of uPA.[1][2]
WX-UK1 , the active metabolite of the oral prodrug upamostat, demonstrates a broader selectivity profile as a multi-serine protease inhibitor. While it does inhibit uPA, it shows significantly higher potency against other trypsin-like serine proteases, particularly human trypsin-3 and trypsin-2. Its binding specificity for human trypsin-3 is over 100-fold higher than for most other trypsin-like serine proteases, including uPA. This broader activity suggests that the biological effects of WX-UK1 may be attributable to the inhibition of multiple proteases.
Experimental Protocols
Determination of uPA Inhibition (Chromogenic Activity Assay)
A common method to determine the inhibitory activity of compounds against uPA is a chromogenic activity assay. The following is a generalized protocol based on commercially available kits.[4][5][6][7][8]
Objective: To measure the enzymatic activity of uPA in the presence and absence of an inhibitor by monitoring the cleavage of a chromogenic substrate.
Materials:
-
Purified human uPA enzyme
-
Chromogenic uPA substrate (e.g., a tripeptide with a p-nitroaniline (pNA) group)
-
Assay Buffer (e.g., Tris-HCl buffer at a physiological pH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Test inhibitors (this compound, WX-UK1) at various concentrations
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the uPA enzyme in assay buffer.
-
Reconstitute the chromogenic substrate according to the manufacturer's instructions.
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a defined amount of the uPA enzyme to each well.
-
Add varying concentrations of the test inhibitor or vehicle control to the wells.
-
Include a blank control with no enzyme.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the chromogenic substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every 1-5 minutes) to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance per unit of time) for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the uPA-mediated plasminogen activation pathway and a typical experimental workflow for determining inhibitor selectivity.
Caption: The uPA signaling cascade leading to extracellular matrix degradation.
Caption: A generalized workflow for determining the selectivity of protease inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. abcam.com [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. loxo.de [loxo.de]
- 8. merckmillipore.com [merckmillipore.com]
UK-371804: A Potent uPA Inhibitor with Undetermined Direct MMP Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide examines the known inhibitory profile of UK-371804, a potent inhibitor of the urokinase-type plasminogen activator (uPA), and addresses the current landscape of its cross-reactivity with matrix metalloproteinases (MMPs).
While direct inhibition data is lacking, the interplay between the uPA system and MMPs is a critical consideration for researchers. The uPA pathway is a key activator of several MMPs, transitioning them from their inactive zymogen form to their active state. This activation cascade plays a significant role in tissue remodeling, cell migration, and cancer metastasis. Therefore, inhibition of uPA by this compound can indirectly modulate MMP activity.
The uPA-MMP Activation Cascade
The urokinase-type plasminogen activator is a serine protease that converts the inactive zymogen plasminogen into the active protease plasmin. Plasmin, in turn, can activate the pro-forms of several MMPs, including MMP-1, MMP-3, and MMP-9, by cleaving the pro-peptide domain. This initiates a cascade of extracellular matrix degradation. The inhibition of uPA by this compound would be expected to downregulate this activation pathway.
Caption: The signaling pathway of uPA-mediated activation of MMPs and the point of inhibition by this compound.
Hypothetical MMP Cross-Reactivity Screening Workflow
To determine the direct cross-reactivity of this compound with MMPs, a standard enzymatic assay would be employed. Below is a detailed protocol for a generic MMP inhibition assay that researchers could adapt to test this compound or other compounds.
Caption: A generalized workflow for determining the IC50 of an inhibitor against a matrix metalloproteinase.
Experimental Protocols
General MMP Fluorogenic Substrate Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific MMP.
Materials:
-
Active, recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, etc.)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microtiter plates
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen substrate.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).
-
Enzyme Preparation: Dilute the active MMP enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
Assay Plate Setup:
-
To the appropriate wells of the 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with solvent).
-
Add 25 µL of the diluted active MMP enzyme to each well.
-
Include control wells containing only the enzyme and assay buffer (no inhibitor) and wells with substrate alone (no enzyme) to measure background fluorescence.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 30 minutes to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic MMP substrate to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each concentration of the test compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction velocities to the velocity of the uninhibited control (v0).
-
Plot the percentage of inhibition [(v0 - v) / v0] * 100 against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
While this compound is a well-established and selective inhibitor of uPA, its direct interaction with matrix metalloproteinases has not been extensively reported. The primary mechanism by which this compound is likely to affect MMP activity is through the indirect route of inhibiting the uPA-mediated activation cascade. For researchers investigating the broader biological effects of this compound, it is crucial to consider this indirect modulation of MMPs. Direct evaluation of this compound against a panel of MMPs using standardized enzymatic assays, as detailed in this guide, would be necessary to definitively characterize its cross-reactivity profile and provide a more complete understanding of its pharmacological effects.
References
A Head-to-Head Comparison: The Synthetic Inhibitor UK-371804 Versus Natural Protease Inhibitors in Targeting the Urokinase Plasminogen Activator System
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic protease inhibitor UK-371804 and various natural protease inhibitors, focusing on their efficacy, selectivity, and mechanisms of action against the urokinase-type plasminogen activator (uPA) system. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The urokinase plasminogen activator (uPA) system is a crucial enzymatic cascade involved in extracellular matrix remodeling. Its dysregulation is implicated in various pathological processes, including cancer invasion and metastasis. Consequently, inhibiting uPA and its receptor (uPAR) has become a significant therapeutic strategy. This guide delves into a comparative analysis of a potent synthetic uPA inhibitor, this compound, and a selection of natural protease inhibitors that have demonstrated activity against this system.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and selected natural protease inhibitors against urokinase-type plasminogen activator (uPA). It is important to note that the inhibitory values (Kᵢ and IC₅₀) were determined under different experimental conditions and are therefore not directly comparable. However, they provide a valuable indication of the relative potency of these compounds.
| Inhibitor | Type | Target | Inhibition Value | Source |
| This compound | Synthetic (1-(7-sulfonamidoisoquinolinyl)guanidine) | uPA | Kᵢ = 10 nM | [1][2] |
| uPA in human chronic wound fluid | IC₅₀ = 0.89 µM | [1][3] | ||
| Hyperoside (B192233) | Natural (Flavonoid) | uPA | IC₅₀ = 8.3 µM | [4] |
| Silybin | Natural (Flavonoid) | uPA | IC₅₀ = 21.0 µM | [4] |
| Soybean Kunitz-Type Inhibitor (KTI) | Natural (Protein) | uPA upregulation (not direct enzymatic inhibition) | IC₅₀ ≈ 2 µM | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these inhibitors is the modulation of the uPA signaling pathway. This compound is a direct competitive inhibitor of the uPA enzyme, preventing it from converting plasminogen to plasmin. Natural inhibitors can act through various mechanisms, including direct enzyme inhibition and interference with the upstream signaling pathways that regulate uPA expression.
The uPA signaling cascade is initiated by the binding of uPA to its receptor, uPAR, on the cell surface. This binding localizes the proteolytic activity of uPA, leading to the conversion of plasminogen into plasmin. Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix (ECM), facilitating cell migration and invasion. Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins, to activate intracellular signaling pathways like the PI3K/Akt pathway, which promotes cell survival and proliferation.[3][6][7]
Caption: uPA Signaling Pathway and Points of Inhibition. (Within 100 characters)
Selectivity Profile
A crucial aspect of any inhibitor is its selectivity for the target enzyme over other related proteases. Off-target effects can lead to unwanted side effects.
This compound exhibits high selectivity for uPA. It is approximately 4000-fold more selective for uPA over tissue-type plasminogen activator (tPA) and 2700-fold more selective over plasmin, two other key serine proteases involved in fibrinolysis.[1]
Natural Protease Inhibitors , such as those from the Kunitz and Bowman-Birk families, have more varied selectivity profiles.
-
Kunitz-type inhibitors are typically specific for either trypsin or chymotrypsin.[8] However, some Kunitz inhibitors have been shown to inhibit other proteases, and in some cases, can even inhibit cysteine proteases instead of serine proteases.[2][9] The soybean Kunitz-type inhibitor (KTI) does not directly inhibit the enzymatic activity of uPA but can suppress its upregulation.[5]
-
Bowman-Birk inhibitors (BBI) are often double-headed, with two separate inhibitory domains, allowing them to inhibit two different proteases simultaneously, typically trypsin and chymotrypsin.[5][10] BBI from soybean has not been found to be an effective inhibitor of uPA.[5]
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental assays. Below are detailed methodologies for key experiments.
Urokinase Activity and Inhibition Assay (Fluorometric)
This assay is commonly used to screen for uPA inhibitors and determine their IC₅₀ values.
Principle: The assay utilizes a synthetic fluorogenic substrate that is specifically cleaved by uPA to release a fluorescent product. The rate of fluorescence increase is directly proportional to the uPA activity. Inhibitors will reduce the rate of this reaction.
Materials:
-
Human urokinase enzyme
-
Fluorogenic uPA substrate (e.g., an AMC-based peptide)
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
-
96-well black microplate
-
Fluorescence microplate reader
-
Test inhibitors (this compound, natural inhibitors)
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the uPA enzyme, and the different concentrations of the test inhibitor. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic uPA substrate to all wells.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC-based substrates) over time using a microplate reader.
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a fluorometric uPA inhibition assay. (Within 100 characters)
Determination of Inhibition Constant (Kᵢ)
For a more precise measure of inhibitor potency, the inhibition constant (Kᵢ) is determined. This requires a more detailed kinetic analysis.
Principle: The Kᵢ value is a measure of the affinity of the inhibitor for the enzyme. For a competitive inhibitor, it is determined by measuring the effect of different inhibitor concentrations on the Michaelis-Menten kinetics of the enzyme.
Procedure:
-
Perform the uPA activity assay as described above, but with varying concentrations of both the substrate and the inhibitor.
-
For each inhibitor concentration, determine the initial reaction rates at different substrate concentrations.
-
Plot the data using a method such as the Lineweaver-Burk plot (double reciprocal plot) or by non-linear regression analysis of the Michaelis-Menten equation.
-
For competitive inhibition, the Kᵢ can be calculated from the apparent Kₘ values obtained at different inhibitor concentrations using the following equation: Apparent Kₘ = Kₘ (1 + [I]/Kᵢ) where [I] is the inhibitor concentration.
Conclusion
The synthetic inhibitor This compound stands out as a highly potent and selective inhibitor of the uPA enzyme. Its low nanomolar Kᵢ value and significant selectivity over other key serine proteases make it a promising candidate for therapeutic development.
Natural protease inhibitors offer a diverse range of structures and mechanisms of action. While some, like the flavonoids hyperoside and silybin, directly inhibit uPA activity, their potency is generally lower than that of this compound. Others, such as the soybean Kunitz-type inhibitor, act through indirect mechanisms by suppressing the expression of uPA. This highlights the potential of natural products to modulate the uPA system at different levels.
The choice between a synthetic inhibitor like this compound and a natural counterpart will depend on the specific therapeutic application, considering factors such as required potency, selectivity, bioavailability, and potential for off-target effects. Further head-to-head studies under standardized assay conditions are warranted to provide a more definitive comparison of these promising classes of protease inhibitors.
References
- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected Activity of a Novel Kunitz-type Inhibitor: INHIBITION OF CYSTEINE PROTEASES BUT NOT SERINE PROTEASES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A soybean Kunitz trypsin inhibitor suppresses ovarian cancer cell invasion by blocking urokinase upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kunitz STI protease inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural features and molecular evolution of Bowman-Birk protease inhibitors and their potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating UK-371804 Specificity: A Comparative Guide Using uPA Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic versus pharmacological inhibition of urokinase-type plasminogen activator (uPA) to validate the specificity of the inhibitor UK-371804. By examining the effects of uPA knockout (KO) models alongside treatment with this compound, researchers can gain a clearer understanding of the on-target effects of this potent inhibitor.
Introduction to this compound and the uPA System
This compound is a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease with a key role in various physiological and pathological processes.[1][2] uPA's primary function is to convert the zymogen plasminogen into the active protease plasmin, which in turn degrades components of the extracellular matrix (ECM). This enzymatic activity is crucial for processes such as tissue remodeling, cell migration, and tumor cell invasion and metastasis.[3] The uPA system, which also includes the uPA receptor (uPAR) and plasminogen activator inhibitors (PAIs), is a critical regulator of these events.[3]
Given its role in cancer progression, uPA has emerged as a significant therapeutic target.[4][5][6] this compound was developed as a specific inhibitor of uPA, demonstrating a high affinity with a Ki of 10 nM and substantial selectivity over other proteases like tissue-type plasminogen activator (tPA) and plasmin.[1][2] Validating the specificity of such inhibitors is paramount to ensure that their biological effects are indeed due to the inhibition of the intended target. The use of uPA knockout models provides a powerful tool for this validation.
Comparative Analysis: Genetic vs. Pharmacological Inhibition of uPA
The underlying principle for validating specificity is that if this compound is truly specific for uPA, its effects on cellular processes regulated by uPA should be similar to the effects observed in a uPA knockout model. Furthermore, treatment of uPA knockout cells or animals with this compound should produce no additional significant effect, as the molecular target is already absent.
Data Presentation: In Vitro Comparison of uPA Knockout and this compound Treatment
The following table summarizes the comparative effects of uPA knockout and this compound treatment on HCT 116 colorectal cancer cells, based on the findings from a 3D "tumouroid" model.[7]
| Parameter | Wild-Type (Untreated) | uPA Knockout (KO) | Wild-Type + this compound (10 µM) |
| uPA Protein Expression | Present | Absent | Present (but inhibited) |
| Cancer Cell Invasion | High | Significantly Reduced | Significantly Reduced |
| Matrix Remodeling (Degradation) | Evident | Completely Stopped | Reduced |
| Expression of Invasive Cancer Gene Markers | High | Downregulated | Not explicitly reported, but implied reduction in invasive phenotype |
Data synthesized from a study by Stylianou et al., 2023.[7]
These findings demonstrate that both the genetic removal of uPA and its pharmacological inhibition by this compound lead to a marked reduction in cancer cell invasion and matrix degradation, strongly suggesting that the effects of this compound are mediated through its intended target, uPA.
Experimental Protocols
Generation of a PLAU (uPA) Knockout Cell Line via CRISPR-Cas9
This protocol describes the generation of a uPA knockout HCT 116 colorectal cancer cell line.[7]
-
Materials:
-
HCT 116 cells
-
Pre-designed crRNA and tracrRNA targeting the PLAU gene (IDT)
-
Cas9 protein (IDT)
-
Lonza 4D-Nucleofector™ System
-
-
Procedure:
-
Guide RNA formation: Hybridize crRNA and tracrRNA at 95°C for 5 minutes to form gRNAs.
-
Ribonucleoprotein (RNP) formation: Complex the gRNAs with Cas9 protein to form RNPs.
-
Nucleofection: Transfect the HCT 116 cells with the Cas9-RNPs using the Lonza 4D-Nucleofector™ system.
-
Clonal Selection: Isolate and expand single-cell clones.
-
Validation:
-
ICE Analysis: Use Inference of CRISPR Edits (ICE) analysis to screen for clones with desired indel mutations.
-
Western Blot: Confirm the absence of uPA protein expression in the selected knockout clones compared to wild-type cells.
-
-
3D Tumouroid Invasion Assay with this compound Treatment
This protocol details the methodology for assessing cancer cell invasion in a 3D model and the effect of this compound.[7]
-
Materials:
-
Wild-type and uPA KO HCT 116 cells
-
3D tumouroid model system
-
This compound (Sigma Aldrich)
-
DMSO (vehicle)
-
Cell culture medium
-
-
Procedure:
-
Tumouroid Preparation: Embed wild-type or uPA KO HCT 116 cells within the 3D tumouroid matrix.
-
Treatment:
-
For the pharmacological inhibition arm, treat the wild-type cell-embedded tumouroids with 10 µM this compound diluted in cell culture medium (with 0.1% DMSO as a vehicle).
-
Treat control groups (wild-type and uPA KO) with the vehicle alone.
-
Replenish the medium with fresh inhibitor or vehicle every 48 hours.
-
-
Culture: Culture the tumouroids for 21 days.
-
Analysis:
-
Invasion Quantification: Image the tumouroids at the end of the culture period and quantify the extent of cancer cell invasion from the primary cell aggregate into the surrounding matrix.
-
Matrix Remodeling: Assess changes in matrix stiffness and degradation using techniques such as atomic force microscopy (AFM).
-
-
Visualizing the Logic and Pathways
uPA Signaling and Inhibition Pathway
The following diagram illustrates the central role of uPA in the plasminogen activation cascade and the points of intervention by genetic knockout and pharmacological inhibition.
Caption: uPA signaling cascade and points of intervention.
Experimental Workflow for Specificity Validation
This diagram outlines the logical workflow for validating the specificity of this compound using a uPA knockout model.
Caption: Workflow for validating this compound specificity.
Conclusion
The use of uPA knockout models provides a robust framework for validating the specificity of uPA inhibitors like this compound. The available in vitro data strongly supports that the anti-invasive effects of this compound are a direct result of its inhibition of uPA.[7] The logical extension to in vivo models would predict that while this compound would ameliorate uPA-dependent pathologies in wild-type animals, it would have a negligible effect in uPA knockout animals, thereby confirming its on-target specificity. This comparative approach is essential for the confident preclinical and clinical development of targeted cancer therapies.
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of UK-371804 Versus Other Anti-Metastatic Agents: A Comparative Guide
In the landscape of anti-cancer therapeutics, the inhibition of metastatic spread remains a critical challenge. This guide provides a comparative analysis of the in vivo efficacy of UK-371804, a urokinase-type plasminogen activator (uPA) inhibitor, against a class of more extensively studied anti-metastatic agents, the matrix metalloproteinase (MMP) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development.
Introduction to Anti-Metastatic Agents
Metastasis is a complex process involving the degradation of the extracellular matrix (ECM), a key barrier to tumor cell invasion and dissemination. Two major classes of proteases implicated in this process are the urokinase-type plasminogen activator (uPA) system and matrix metalloproteinases (MMPs). Consequently, inhibitors targeting these enzymatic systems have been a major focus of anti-metastatic drug development.
This compound is a potent and selective inhibitor of uPA, an enzyme that converts plasminogen to plasmin, which in turn can degrade ECM components and activate MMPs. Its anti-metastatic potential, therefore, lies in its ability to disrupt this proteolytic cascade at an early stage.
In contrast, agents like batimastat (B1663600) , marimastat (B1683930) , and prinomastat are broad-spectrum or selective inhibitors of MMPs, the downstream effectors responsible for the direct breakdown of various ECM proteins.[1][2] These agents have been evaluated more extensively in preclinical and clinical settings for their anti-metastatic effects.
Comparative In Vivo Efficacy
This compound (uPA Inhibitor)
Preclinical data on the anti-metastatic efficacy of this compound is limited. Its development has been primarily documented in the context of wound healing, where it has been shown to inhibit uPA activity in a porcine acute excisional wound model.[3] The rationale for its potential as an anti-metastatic agent stems from the well-established role of the uPA system in tumor invasion and metastasis.[4][5][6] Inhibition of uPA is expected to reduce the proteolytic activity at the tumor cell surface, thereby hindering their ability to invade surrounding tissues and metastasize.[4][5]
MMP Inhibitors
In contrast, a significant body of preclinical work has demonstrated the in vivo anti-metastatic efficacy of various MMP inhibitors.
| Agent | Cancer Type | Animal Model | Key Efficacy Results |
| Batimastat | Breast Cancer | Athymic Nude Mice (MDA-MB-435 xenograft) | Significantly inhibited local-regional regrowth of resected tumors. Reduced incidence, number, and total volume of lung metastases.[7] |
| Melanoma | Mice (B16F1 melanoma cells) | Reduced mean diameter of liver metastases by 23% (54% reduction in tumor volume).[8] | |
| Breast Cancer (Bone Metastasis) | Balb C nu/nu Mice (MDA-MB-231 cells) | Decreased tumor volume 8-fold. Inhibited osteolysis by 35% and replacement of bone marrow by tumor by 65%.[9] | |
| Pancreatic Cancer | Nude Mice (Capan1 & AsPC1 xenografts) | Prevented death or reduced the death rate from hepatic metastases. Significantly reduced hepatic tumor burden.[10] | |
| Marimastat | Head and Neck Cancer | Xenograft Model | Delayed tumor growth when combined with chemoradiation.[11] |
| Gastric Cancer | Xenograft Model | Shown to inhibit tumor growth.[12] | |
| Prinomastat | Acute Myeloid Leukemia (AML) | Mouse Model | Reduced vascular permeability and AML cell speed. Decreased bone marrow infiltration and increased survival following chemotherapy.[13] |
It is important to note that despite promising preclinical results, many MMP inhibitors, including marimastat and prinomastat, have failed to demonstrate significant efficacy in late-stage clinical trials, often due to a lack of efficacy and dose-limiting side effects.[2][14][15]
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of this compound and the comparator MMP inhibitors, the following diagrams illustrate their points of intervention in the process of extracellular matrix degradation.
References
- 1. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prevention of metastasis by inhibition of the urokinase receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Mechanism of tumor cell-induced extracellular matrix degradation--inhibition of cell-surface proteolytic activity might have a therapeutic effect on tumor cell invasion and metastasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A matrix metalloproteinase inhibitor, batimastat, retards the development of osteolytic bone metastases by MDA-MB-231 human breast cancer cells in Balb C nu/nu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Matrix Metalloproteinase Inhibition on Pancreatic Cancer Invasion and Metastasis: An Additive Strategy for Cancer Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: UK-371804 Versus Other Urokinase-Type Plasminogen Activator (uPA) Inhibitors
For Immediate Release
A comprehensive analysis of the structural and inhibitory properties of UK-371804, a potent and selective urokinase-type plasminogen activator (uPA) inhibitor, reveals key distinctions when compared to other notable uPA inhibitors such as Amiloride (B1667095), B428, and WX-UK1. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their chemical structures, inhibitory activities, and the experimental methodologies used for their evaluation.
At a Glance: Comparative Inhibitory Activity
The following table summarizes the key quantitative data for this compound and its counterparts, highlighting their potency and selectivity against uPA and related proteases.
| Inhibitor | Chemical Structure | CAS Number | uPA Ki (nM) | uPA IC50 (nM) | Selectivity (uPA vs. tPA) | Selectivity (uPA vs. Plasmin) |
| This compound | N-[[1-[(aminoiminomethyl)amino]-4-chloro-7-isoquinolinyl]sulfonyl]-2-methyl-alanine | 256477-09-5 | 10[1][2][3] | 890 (in human wound fluid)[4] | ~4000-fold[3][4] | ~2700-fold[3][4] |
| Amiloride | 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | 2609-46-3 | 7000[5] | 45,000 - 85,000[6] | High (does not affect tPA or plasmin)[4] | High[4] |
| B428 | 4-Iodo-1-benzothiophene-2-carboximidamide | Not readily available | 100[4] | - | High[4] | High[4] |
| WX-UK1 | ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate | 255374-84-6 | 410[7] | - | - | - |
Delving into the Structures: A Comparative Overview
The chemical structures of these inhibitors underpin their distinct inhibitory profiles.
-
This compound is a highly potent and selective inhibitor characterized by a sulfonamidoisoquinolinyl-guanidine scaffold.[1][4] This structural arrangement allows for specific and high-affinity binding to the S1 pocket of uPA.[4]
-
Amiloride , a potassium-sparing diuretic, possesses a pyrazinoylguanidine structure.[8] Its inhibitory effect on uPA is a known side-activity, and its potency is significantly lower than that of this compound.[5]
-
B428 is a potent uPA inhibitor featuring a 4-iodobenzo[b]thiophene-2-carboxamidine (B1201917) core.[4] Its structure facilitates strong interactions within the uPA active site.
-
WX-UK1 is a 3-amidinophenylalanine-based inhibitor.[9][10] Its prodrug, Upamostat (WX-671), has been investigated in clinical trials.[11]
The uPA Signaling Cascade: A Visual Guide
The urokinase-type plasminogen activator (uPA) system plays a critical role in extracellular matrix degradation, a process central to cancer cell invasion and metastasis. The binding of uPA to its receptor, uPAR, initiates a proteolytic cascade and activates intracellular signaling pathways that promote cell migration, proliferation, and survival.
Caption: The uPA/uPAR signaling pathway, initiating both a proteolytic cascade and intracellular signals that drive cancer progression.
Experimental Corner: Methodologies for Inhibitor Evaluation
The determination of the inhibitory activity and selectivity of uPA inhibitors relies on robust enzymatic assays. A standard methodology involves a chromogenic or fluorogenic assay to measure the rate of substrate cleavage by uPA in the presence and absence of the inhibitor.
General Protocol for uPA Enzymatic Activity Assay
This protocol outlines a typical chromogenic assay for determining uPA activity and inhibition.
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic substrate for uPA (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.8)
-
Test inhibitor compound (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Add a fixed concentration of uPA to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay). The rate of color development (p-nitroaniline release) is proportional to the uPA activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km value are known.
Experimental Workflow for Determining Inhibitor Potency and Selectivity
Caption: A streamlined workflow for the experimental evaluation of uPA inhibitors, from initial screening to selectivity profiling.
Protocol for Selectivity Assays (vs. tPA and Plasmin)
To determine the selectivity of an inhibitor, similar enzymatic assays are performed using tissue-type plasminogen activator (tPA) and plasmin in place of uPA.
Procedure:
-
Follow the general protocol for the enzymatic activity assay, but substitute uPA with either tPA or plasmin.
-
Use a chromogenic or fluorogenic substrate specific for tPA or plasmin, respectively.
-
Determine the IC50 value of the inhibitor against tPA and plasmin.
-
The selectivity ratio is calculated by dividing the IC50 (or Ki) value for the off-target enzyme (tPA or plasmin) by the IC50 (or Ki) value for uPA. A higher ratio indicates greater selectivity for uPA.
This comparative guide underscores the superior potency and selectivity of this compound as a uPA inhibitor. The detailed structural and experimental data provided herein serve as a valuable resource for researchers dedicated to the development of next-generation therapeutics targeting the uPA system for the treatment of cancer and other invasive diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amiloride - Wikipedia [en.wikipedia.org]
- 9. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
A Comparative Guide to Dual Phosphodiesterase 3/4 Inhibitors: Evaluating Therapeutic Potential
A Note on UK-371804: Initial evaluation of this compound reveals it to be a potent and selective urokinase-type plasminogen activator (uPA) inhibitor, and not a phosphodiesterase (PDE) inhibitor. Therefore, it is not included in this comparative guide which focuses on dual PDE3/4 inhibitors. This guide will instead evaluate prominent dual PDE3/4 inhibitors to provide a valuable resource for researchers and drug development professionals.
Dual inhibitors of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) represent a promising therapeutic class for inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). By simultaneously targeting the bronchodilatory effects of PDE3 inhibition and the anti-inflammatory effects of PDE4 inhibition, these compounds offer a multi-faceted approach to disease management. However, the therapeutic utility of these inhibitors is often limited by a narrow therapeutic index, with side effects such as nausea and emesis being significant hurdles. This guide provides a comparative evaluation of the therapeutic index of several dual PDE3/4 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the in vitro potency of selected dual PDE3/4 inhibitors against their target enzymes. A lower IC50 value indicates greater potency. The ratio of PDE4 to PDE3 inhibition is also provided to illustrate the selectivity profile of each compound.
| Compound | PDE3 IC50 | PDE4 IC50 | PDE4/PDE3 IC50 Ratio | Primary Therapeutic Application | Common Side Effects |
| Ensifentrine (B1671350) (RPL554) | 0.4 nM[1][2] | 1479 nM[1][2] | 3697.5 | COPD[1] | Similar rates of side effects to placebo in clinical trials, including back pain, hypertension, and urinary tract infection.[3] |
| Enoximone | 1.8 µM[4] - 5.9 µM[5][6] | 21.1 µM[5][6] - 160 µM[4] | ~11.7 - ~27.1 | Congestive Heart Failure[5] | Arrhythmia, hypotension, headache, nausea, vomiting.[7][8] |
| Milrinone | 0.42 µM - 2.1 µM | >100 µM (low affinity) | >47.6 | Acute Decompensated Heart Failure[7] | Ventricular arrhythmias, hypotension.[7] |
| Cilostazol | 0.2 µM[9][10][11] | Not a primary target | N/A | Intermittent Claudication[12] | Headache, diarrhea, palpitations, dizziness.[13] |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathways of PDE3 and PDE4
The therapeutic effects of dual PDE3/4 inhibitors are rooted in their ability to modulate cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways.
Caption: PDE3 and PDE4 signaling pathway.
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE3 and PDE4 enzymes.
Materials:
-
Recombinant human PDE3 and PDE4 enzymes.
-
Test compound stock solution (typically in DMSO).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors).
-
Cyclic AMP (cAMP) as the substrate.
-
A detection system to measure the product of the enzymatic reaction (e.g., a fluorescently labeled substrate or an antibody-based detection kit for AMP).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Dilute the PDE enzyme and cAMP substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add the diluted test compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the diluted PDE enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
-
Detection: Stop the reaction and measure the amount of product formed using the chosen detection system and a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Animal Model for Emesis Evaluation (Ferret Model)
Objective: To assess the emetic potential of a test compound and determine its therapeutic index relative to this side effect. The ferret is considered a gold-standard model for emesis research.[14]
Materials:
-
Male or female ferrets.
-
Test compound formulated for the desired route of administration (e.g., oral, intravenous).
-
Vehicle control.
-
An emetogen (e.g., cisplatin) to induce a baseline emetic response for testing anti-emetic efficacy (optional, depending on the study design).
-
Observation cages with video recording capabilities.
Procedure:
-
Acclimatization: Acclimate the ferrets to the housing and experimental conditions for a sufficient period before the study.
-
Fasting: Fast the animals overnight before dosing, with water available ad libitum.
-
Dosing:
-
Administer the test compound or vehicle control at various dose levels.
-
For anti-emetic studies, the test compound is administered prior to the emetogen.
-
-
Observation:
-
Place the animals in individual observation cages immediately after dosing.
-
Record the behavior of the animals using video for a predetermined period (e.g., 4-6 hours).
-
Observe and quantify the number of retches and vomits.
-
-
Data Analysis:
-
Determine the dose at which 50% of the animals exhibit emesis (ED50 for emesis).
-
Compare the emetic dose with the effective dose for the desired therapeutic effect (obtained from other preclinical models) to calculate the therapeutic index.
-
Experimental Workflow for Therapeutic Index Evaluation
The following diagram illustrates a typical workflow for evaluating the therapeutic index of a novel dual PDE3/4 inhibitor.
Caption: Workflow for Therapeutic Index Evaluation.
Conclusion
The development of dual PDE3/4 inhibitors with a favorable therapeutic index remains a key objective in the treatment of inflammatory airway diseases. While compounds like ensifentrine show promise with a good separation of therapeutic and side-effect profiles in clinical trials, others, particularly those developed for different indications like heart failure, exhibit a narrower therapeutic window. The methodologies outlined in this guide provide a framework for the systematic evaluation and comparison of novel dual PDE3/4 inhibitors, facilitating the identification of candidates with the highest potential for clinical success. Future research should focus on developing compounds with greater selectivity for specific PDE isoforms or utilizing targeted delivery methods, such as inhalation, to minimize systemic side effects and widen the therapeutic index.[1][15]
References
- 1. Dual PDE3/4 and PDE4 inhibitors: novel treatments for COPD and other inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. copdnewstoday.com [copdnewstoday.com]
- 4. Enoximone (MDL 17,043) for stable, chronic heart failure secondary to ischemic or idiopathic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ether-assets.ams3.cdn.digitaloceanspaces.com [ether-assets.ams3.cdn.digitaloceanspaces.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of ensifentrine in treatment of COPD: a systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Milrinone (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 11. Ensifentrine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 12. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of UK-371804: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent small molecule inhibitors like UK-371804 are paramount for laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of this compound, a selective urokinase-type plasminogen activator (uPA) inhibitor.
Important Disclaimer: This guide is based on general best practices for the disposal of laboratory chemicals. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for this compound and adhere to your institution's and local authorities' waste disposal regulations.
This compound: Handling and Storage Overview
To ensure the stability and integrity of this compound, proper storage is critical. The following table summarizes key handling and storage information.
| Parameter | Information |
| Storage Temperature | Store lyophilized powder at -20°C.[1][2] |
| Stability | In lyophilized form, the chemical is stable for at least 3 years at -20°C.[2][3] In solution (e.g., in DMSO), store at -20°C for up to 1 year, or at -80°C for up to 2 years.[3] |
| Recommendations | Aliquot solutions to avoid multiple freeze-thaw cycles.[1] |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound and its associated waste should be approached with the understanding that it is a hazardous chemical waste product. The following steps provide a general workflow for its safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses with side shields
-
A laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes should be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container with a secure cap.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.
-
Step 3: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and solvent (for liquid waste)
-
The date of accumulation
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 4: Storage of Waste
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible chemicals.
Step 5: Final Disposal
The primary and recommended method of disposal for chemical waste is through an approved waste disposal service. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general principles of chemical waste neutralization are not recommended without explicit guidance from a qualified chemist and your institution's EHS department, due to the potential for hazardous reactions. The most appropriate "experimental protocol" for disposal is the administrative and logistical procedure of waste segregation and professional removal as outlined above.
Visualizing the Disposal Workflow and Mechanism of Action
To further clarify the procedural steps and the biological context of this compound, the following diagrams are provided.
Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.
Caption: A simplified diagram of the uPA signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
